Ethyl 5-bromo-4-oxopentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCCISWRZQSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262168 | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14594-25-3 | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14594-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-4-oxopentanoate, a bifunctional organic molecule, is a compound of significant interest in modern synthetic chemistry. Its structure, incorporating both a β-keto ester and an α-halo ketone moiety, provides two distinct and highly reactive sites. This dual functionality makes it a versatile building block for the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. This guide offers a comprehensive overview of its chemical properties, a detailed representative synthesis, in-depth spectral analysis, reactivity profile, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
This compound is a halogenated ketoester whose physical and chemical characteristics are dictated by its functional groups. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 14594-25-3 | [1] |
| Molecular Formula | C₇H₁₁BrO₃ | [1][2] |
| Molecular Weight | 223.06 g/mol | [2] |
| Appearance | Not specified, likely a liquid | - |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 117.5 ± 20.4 °C | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol.[3] Poor solubility in water is expected.[4] | |
| LogP | 1.31 | [1] |
Spectroscopic Analysis
While a publicly available, peer-reviewed full set of spectra for this compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[5][6][7][8]
¹H NMR Spectroscopy (Predicted)
-
~4.2 ppm (quartet, 2H): The two protons of the ethyl ester's methylene group (-O-CH₂-CH₃), split by the adjacent methyl group.
-
~4.0 ppm (singlet, 2H): The two protons of the brominated methylene group (-C(O)-CH₂-Br). These protons are adjacent to a carbonyl group and a bromine atom, which deshields them significantly.
-
~2.9 ppm (triplet, 2H): The methylene protons adjacent to the ketone carbonyl group (-CH₂-C(O)-).
-
~2.6 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl group (-CH₂-C(O)-O-).
-
~1.3 ppm (triplet, 3H): The three protons of the ethyl ester's methyl group (-O-CH₂-CH₃), split by the adjacent methylene group.
¹³C NMR Spectroscopy (Predicted)
-
~200 ppm: The carbon of the ketone carbonyl group.[9]
-
~172 ppm: The carbon of the ester carbonyl group.[9]
-
~61 ppm: The methylene carbon of the ethyl ester (-O-CH₂-CH₃).
-
~35 ppm: The methylene carbon adjacent to the ketone.
-
~33 ppm: The brominated methylene carbon (-CH₂-Br).
-
~28 ppm: The methylene carbon adjacent to the ester.
-
~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two strong absorption bands in the carbonyl region.
-
~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ethyl ester.[8]
-
~1715 cm⁻¹: Another strong, sharp peak for the C=O stretching vibration of the ketone.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.
-
~650-550 cm⁻¹: A peak corresponding to the C-Br stretching vibration.
Mass Spectrometry
In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ at m/z 222 and [M+2]⁺ at m/z 224 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) would be expected.[10] Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the bromo-methyl group (-CH₂Br, 93/95 Da), and cleavage at the carbonyl groups (alpha cleavage).[11]
Synthesis and Purification
The most direct and logical synthesis of this compound is via the selective α-bromination of the parent β-keto ester, ethyl 4-oxopentanoate (also known as ethyl levulinate).[12][13]
Representative Synthesis Protocol: α-Bromination of Ethyl Levulinate
This protocol is a representative method based on established procedures for the α-bromination of ketones.[13][14]
Reaction:
Materials and Reagents:
-
Ethyl 4-oxopentanoate (Ethyl levulinate)
-
Bromine (Br₂)
-
Dioxane or Diethyl Ether (solvent)
-
Aqueous Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-oxopentanoate (1.0 eq.) in dioxane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent to the stirred solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the HBr byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[15][16]
-
Vacuum Distillation: Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) would be a suitable system for purification.
The following diagram outlines the synthesis and purification workflow.
Reactivity and Chemical Behavior
The reactivity of this compound is characterized by its two electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbons of the ketone and ester groups.
Reactivity at the α-Carbon (α-Halo Ketone Moiety)
The primary reaction at this site is nucleophilic substitution (Sₙ2) . The electron-withdrawing effect of the adjacent carbonyl group makes the C-Br bond more polar and the α-carbon highly susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of α-halo ketones.
-
With Nucleophiles: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, azides, carboxylates) to displace the bromide ion. This is the key reaction for its use in PROTAC synthesis, where an amine from a warhead or linker attacks this position.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to form a cyclopropanone intermediate, which can then be opened to yield a carboxylic acid derivative.
Reactivity of the β-Keto Ester Moiety
This functional group imparts several important reactive properties.
-
Acidity of the α'-Protons: The methylene protons between the two carbonyl groups (at C-3) are acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in subsequent alkylation or acylation reactions.
-
Hydrolysis and Decarboxylation: Like other β-keto esters, it is susceptible to hydrolysis of the ester group under acidic or basic conditions to form the corresponding β-keto acid. This acid is unstable and can readily undergo decarboxylation upon heating to yield a methyl ketone.[4]
-
Transesterification: The ethyl ester can be converted to other esters (transesterification) under appropriate catalytic conditions, which can be useful for modifying the solubility or reactivity of the molecule.[4]
The following diagram illustrates the key reactive sites of the molecule.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound in contemporary research is as a PROTAC linker .[17] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is well-suited for this role. The α-bromo ketone provides a reactive handle for covalent attachment to a ligand for the E3 ligase or the target protein, typically through nucleophilic substitution by an amine or thiol on the ligand. The rest of the molecule serves as a flexible chain that can be further elaborated to achieve the optimal length and conformation for inducing the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).
Beyond its use in PROTACs, its bifunctional nature makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds and other complex organic molecules.[18]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As an α-halo ketone, it is considered a lachrymator and is irritating to the eyes, skin, and respiratory system.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is not widely available, related bromo-organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[19][21] All handling should be performed with the assumption that the compound is hazardous.
Conclusion
This compound is a potent and versatile chemical building block with significant utility in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the α-halo ketone and β-keto ester functionalities, allows for a wide range of chemical transformations. While its primary contemporary application is in the construction of PROTAC linkers for targeted protein degradation, its potential as an intermediate for the synthesis of other complex molecules remains vast. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23653–23671. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3748–3759. [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl-5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate. Retrieved from [Link]
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Introduction: Unveiling a Versatile Bifunctional Building Block
An In-Depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate (CAS 14594-25-3): A Key Intermediate in Modern Organic Synthesis
This compound, with CAS number 14594-25-3, is a sophisticated chemical intermediate that has garnered significant attention from the scientific community.[1][2][3] At its core, this molecule is a bifunctional marvel, featuring both an α-bromoketone and an ethyl ester. This unique combination of reactive sites makes it an exceptionally valuable tool in the hands of synthetic chemists. The α-bromoketone provides a reactive handle for nucleophilic substitution, while the ester group offers a site for hydrolysis and subsequent amide bond formation, among other transformations. These characteristics have positioned this compound as a key player in the synthesis of complex molecules, particularly in the burgeoning field of drug discovery. Its application as a linker precursor in Proteolysis Targeting Chimeras (PROTACs) highlights its contemporary relevance, offering a bridge to selectively degrade target proteins—a paradigm-shifting approach in modern therapeutics.[4]
This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a Senior Application Scientist's perspective on the synthesis, characterization, reactivity, and application of this compound, emphasizing the causal logic behind experimental choices and providing a framework for its effective utilization in the laboratory.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its successful application. The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification strategies.
Physicochemical Properties
The properties summarized below have been compiled from various chemical data providers.[5] These values are critical for planning experiments, from calculating molar equivalents to selecting appropriate workup and purification techniques.
| Property | Value | Source |
| CAS Number | 14594-25-3 | Chemsrc[5], MedChemExpress[4] |
| Molecular Formula | C₇H₁₁BrO₃ | Chemsrc[5], MedChemExpress[4] |
| Molecular Weight | 223.06 g/mol | Chemsrc[5], MedChemExpress[4] |
| Density | 1.4 ± 0.1 g/cm³ | Chemsrc[5] |
| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | Chemsrc[5] |
| Flash Point | 117.5 ± 20.4 °C | Chemsrc[5] |
| Refractive Index | 1.470 | Chemsrc[5] |
| LogP | 1.31 | Chemsrc[5] |
Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint of a molecule. For a synthetic intermediate, confirming its structure is a non-negotiable step for which techniques like NMR, IR, and Mass Spectrometry are indispensable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural verification.
-
¹H NMR : The proton spectrum is expected to show distinct signals. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The two methylene groups of the pentanoate backbone will appear as complex multiplets, likely triplets of triplets, around the 2.5-3.0 ppm region. The most downfield signal for the aliphatic chain will be the methylene group adjacent to the bromine (–C(=O)CH₂Br), appearing as a singlet around 4.0 ppm due to the strong deshielding effect of both the carbonyl and the bromine atom.
-
¹³C NMR : The carbon spectrum will show seven distinct signals. Two carbonyl carbons (ester and ketone) will be evident in the downfield region (170-205 ppm). The carbon bearing the bromine (–CH₂Br) will be found around 35-40 ppm, while the remaining aliphatic carbons and the ethyl group carbons will appear in the upfield region.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying functional groups. The IR spectrum of this compound will be dominated by two strong absorption bands in the carbonyl region. The ester carbonyl (C=O) stretch is typically observed around 1735 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, around 1715 cm⁻¹.[7] The presence of these two distinct peaks is a strong indicator of the compound's bifunctional nature.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.[8][9]
Synthesis and Purification: A Practical Approach
The most direct and common laboratory synthesis of this compound involves the α-bromination of its precursor, ethyl 4-oxopentanoate (also known as ethyl levulinate).[7] This electrophilic substitution reaction targets the α-carbon of the ketone, a position activated by the electron-withdrawing carbonyl group.
Synthetic Rationale and Mechanistic Insight
The choice of brominating agent and solvent is critical for achieving high yield and selectivity.[7] While elemental bromine (Br₂) can be used, it often requires acidic or basic conditions and can lead to side products. A more controlled approach might involve using reagents like N-Bromosuccinimide (NBS) or, as discussed for the methyl analog, an electrochemical bromination which can offer superior regioselectivity depending on the solvent system.[7] The reaction proceeds via an enol or enolate intermediate, which acts as the nucleophile attacking the bromine source. Using a solvent like methanol or ethanol can be advantageous as it can help stabilize the intermediates.[7]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), dissolve ethyl 4-oxopentanoate (1.0 eq.) in a suitable solvent such as methanol or acetic acid.
-
Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate.
-
Extraction : Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is often contaminated with starting material and potentially di-brominated side products. Flash column chromatography is the method of choice for purification.
-
Column Preparation : Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading : Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the solvent system is chosen based on the principle that the less polar starting material will elute before the more polar brominated product.
-
Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration : Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct reactive centers. This duality allows for orthogonal chemical modifications, making it a versatile scaffold.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Substitution at C5 : The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism.[7] This is the most exploited reaction pathway, allowing for the introduction of amines, azides, thiols, and other functional groups, which is fundamental to its role in linker chemistry.[7][10]
-
Ketone Reduction : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[7] This transformation is valuable as it can introduce a new stereocenter and a hydroxyl group for further functionalization, while typically leaving the ester and alkyl bromide intact.[7]
-
Ester Hydrolysis/Amidation : The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds, a cornerstone of PROTAC synthesis.
Application Spotlight: A Building Block for PROTACs
PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[4] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[4]
This compound is an ideal precursor for the linker component. Its utility lies in its ability to be sequentially functionalized.
Caption: Conceptual workflow for using the topic compound in PROTAC synthesis.
-
Attachment of the First Ligand : The α-bromo position is reacted with a nucleophilic handle (e.g., an amine or thiol) on the E3 ligase ligand. This SN2 reaction securely tethers one end of the future linker.
-
Unmasking the Second Reactive Site : The ethyl ester is hydrolyzed to the free carboxylic acid. This step is crucial as it transforms a relatively inert group into a reactive handle for the next step.
-
Attachment of the Second Ligand : The newly formed carboxylic acid is activated and coupled with an amine on the target protein ligand to form a stable amide bond, thus completing the PROTAC structure.
The length and composition of the linker are critical for the efficacy of a PROTAC, and the five-atom backbone of the pentanoate derivative provides a common and effective starting point for linker design.
Safety, Handling, and Storage
As with any α-haloketone, this compound must be handled with care. These compounds are often classified as lachrymators and skin irritants. Adherence to strict safety protocols is mandatory.
GHS Hazard Information
The following is a summary of potential hazards; users must consult the full Safety Data Sheet (SDS) from their supplier before use.[11][12]
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | P261, P271, P280 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280 |
| Eye Damage/Irritation | Causes serious eye irritation. Lachrymator.[12] | P280, P305+P351+P338 |
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated chemical fume hood.[11]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Use non-sparking tools and prevent the buildup of electrostatic charge, as the compound may be combustible.[11][12]
Storage and Stability
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.
References
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Chemsrc. (2025). This compound | CAS#:14594-25-3. Chemsrc.com. [Link]
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PubChem. (n.d.). Ethyl (e)-5-bromo-4-oxo-2-pentenoate. National Center for Biotechnology Information. [Link]
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Chemical Register. (n.d.). Pentanoic acid, 5-bromo-4-oxo-, ethyl ester SDS. chemicalregister.com. [Link]
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SpectraBase. (n.d.). Ethyl-5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate. Spectrabase.com. [Link]
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Chemsrc. (2025). Ethyl 4-oxopentanoate | CAS#:539-88-8. Chemsrc.com. [Link]
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Supporting Information. (n.d.). Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones. chem.ucla.edu. [Link]
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NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. NIST WebBook. [Link]
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Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-oxopentanoate. Orgchemboulder.com. [Link]
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Chemsigma. (n.d.). This compound [14594-25-3]. Chemsigma.com. [Link]
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NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. NIST WebBook. [Link]
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AccelaChemBio. (n.d.). 14594-25-3,this compound. accelachem.com. [Link]
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Chemical Synthesis Database. (n.d.). ethyl 4-oxopentanoate. Orgchemboulder.com. [Link]
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PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. NIST WebBook. [Link]
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Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Tes.com. [Link]
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Ethyl 5-bromo-4-oxopentanoate molecular weight and formula
An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: A Key Intermediate in Modern Drug Discovery
Introduction
This compound is a bifunctional molecule that has garnered significant interest within the scientific community, particularly among researchers in medicinal chemistry and drug development. Its structure, featuring a reactive primary bromide, a ketone, and an ethyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, its critical applications, and essential safety protocols, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Part 1: Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of its successful application in research. This compound is a halogenated ketoester whose properties are summarized below.
Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₃ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| CAS Number | 14594-25-3 | [1][2][3][4][5][6][7] |
| IUPAC Name | This compound | [5] |
| SMILES String | O=C(OCC)CCC(CBr)=O | [2] |
Note: A related unsaturated compound, Ethyl (e)-5-bromo-4-oxo-2-pentenoate (C₇H₉BrO₃, MW: 221.05 g/mol ), also exists and should not be confused with the title compound.[8]
The molecule's utility stems from its distinct functional groups. The primary alkyl bromide is a prime electrophilic site for nucleophilic substitution reactions. The ketone and ester groups offer additional sites for chemical modification or can influence the molecule's conformation and solubility.
Part 2: Synthesis and Characterization
While numerous suppliers offer this reagent, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A logical and common approach involves the selective bromination of a suitable precursor.
Proposed Synthetic Pathway: Bromination of Ethyl 4-oxopentanoate
The synthesis can be logically achieved through the α-bromination of ethyl 4-oxopentanoate. The methylene group adjacent to the ketone (the C5 position) is activated for bromination due to the electron-withdrawing nature of the carbonyl group, which stabilizes the enolate intermediate.
Causality of Experimental Choices:
-
Precursor: Ethyl 4-oxopentanoate is an ideal starting material as it already contains the required carbon skeleton and functional groups, simplifying the synthesis to a single key transformation.
-
Brominating Agent: A reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or an acid catalyst is often used for selective α-bromination of ketones. Alternatively, direct bromination with Br₂ in a suitable solvent like methanol or acetic acid can be employed, often with acid catalysis to promote enol formation.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or a protic solvent like acetic acid can be used. The choice depends on the specific brominating agent and reaction conditions.
-
Temperature Control: Bromination reactions can be exothermic. Maintaining a low temperature initially helps to control the reaction rate and prevent side reactions, such as polybromination.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 4-oxopentanoate (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve bromine (Br₂, 1.05 eq.) in DCM and add it dropwise to the stirred solution over 30-60 minutes. The persistence of a slight orange color indicates the consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Part 3: Applications in Drug Development
The primary application of this compound in modern drug discovery is as a versatile linker, particularly for the construction of PROTACs.[1]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound is an ideal precursor for the linker component. The terminal bromide allows for covalent attachment to one of the ligands (often the E3 ligase ligand) through nucleophilic substitution, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other ligand.
Trustworthiness of the System: The self-validating nature of this approach lies in its modularity. The synthesis is stepwise and verifiable. The attachment of the linker precursor to the first ligand can be confirmed analytically before proceeding to the hydrolysis and coupling with the second ligand. This ensures that the final PROTAC is assembled correctly.
Conceptual PROTAC Assembly
Caption: Conceptual assembly of a PROTAC using the linker precursor.
Part 4: Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is mandatory when handling this compound.
Hazard Identification and Precautions
This compound is a combustible liquid and may be harmful if swallowed or in contact with skin.[9][10] It is also a lachrymator, meaning it can cause tearing.[10]
| GHS Pictogram(s) | Hazard Statement(s) |
| GHS07 | Warning: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. |
Recommended Handling and Storage
-
Handling: Always handle in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid contact with skin, eyes, and clothing.[4][10] Use non-sparking tools and keep away from ignition sources.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] Keep away from incompatible materials such as strong acids, bases, and reducing agents.[10] Storage at 2-8°C under an inert atmosphere is often recommended.[2]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites provide a reliable platform for constructing complex molecules, most notably as a linker in the rapidly advancing field of targeted protein degradation. By understanding its fundamental properties, synthesis, and safe handling, researchers can effectively leverage this versatile compound to develop next-generation therapeutics.
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Title: Ethyl (e)-5-bromo-4-oxo-2-pentenoate | C7H9BrO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 14594-25-3,this compound Source: AccelaChemBio URL: [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-4-oxopentanoate
Introduction: The Significance of Ethyl 5-bromo-4-oxopentanoate in Modern Drug Discovery
This compound is a bifunctional molecule of considerable interest in the field of medicinal chemistry and drug development. Its structure, incorporating both an electrophilic bromo-ketone and an ester moiety, makes it a versatile building block for the synthesis of more complex pharmaceutical intermediates. Notably, it has been identified as a valuable linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. The precise length and chemical nature of the linker are critical for the efficacy of a PROTAC, and molecules like this compound provide a synthetically accessible and modifiable scaffold for linker design.
This technical guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the underlying chemical principles, reaction mechanisms, and practical considerations for a successful synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through the direct bromination of a suitable precursor. The structure of the target molecule points to Ethyl 4-oxopentanoate (also known as ethyl levulinate) as the ideal starting material. This precursor is commercially available and can also be readily synthesized from levulinic acid, a bio-based platform chemical.[3][4][5][6]
The key transformation is the selective bromination at the C5 position, which is alpha to the ketone. This regioselectivity is a critical consideration in the synthetic design.
Part I: Synthesis of the Precursor - Ethyl 4-oxopentanoate
The synthesis of the starting material, Ethyl 4-oxopentanoate, is a straightforward esterification of levulinic acid with ethanol. This reaction is typically catalyzed by a strong acid.
Reaction Scheme: Esterification of Levulinic Acid
Caption: Fischer esterification of levulinic acid to yield Ethyl 4-oxopentanoate.
Experimental Protocol: Synthesis of Ethyl 4-oxopentanoate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure Ethyl 4-oxopentanoate.
Part II: The Core Transformation - Regioselective α-Bromination of Ethyl 4-oxopentanoate
The pivotal step in the synthesis is the selective bromination of Ethyl 4-oxopentanoate at the C5 position. This is an example of an alpha-bromination of a ketone.
Reaction Scheme: Bromination of Ethyl 4-oxopentanoate
Caption: α-Bromination of Ethyl 4-oxopentanoate to yield the target compound.
Mechanistic Insights and Control of Regioselectivity
The α-bromination of a ketone can proceed under either acidic or basic conditions, typically through an enol or enolate intermediate, respectively. In the case of Ethyl 4-oxopentanoate, there are two potential sites for enolization and subsequent bromination: the C3 and C5 positions.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by tautomerization to the enol. The enol then acts as a nucleophile, attacking a molecule of bromine. The formation of the more substituted enol is generally thermodynamically favored. However, in this case, the C5 position is a methyl group, while the C3 is a methylene. The enol formed at the C5 position is less sterically hindered and its formation is often kinetically favored. Furthermore, the electron-withdrawing effect of the ester group can influence the acidity of the α-protons.
For a selective bromination at the C5 position, the use of elemental bromine in a suitable solvent like acetic acid or methanol is a common and effective strategy.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, dissolve Ethyl 4-oxopentanoate (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.
-
Reaction Conditions: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Monitoring the Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 4-oxopentanoate | C₇H₁₂O₃ | 144.17 | 539-88-8[8] |
| This compound | C₇H₁₁BrO₃ | 223.07[2] | 14594-25-3[2][9] |
Table 2: Hypothetical Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale/Reference |
| Starting Material | Ethyl 4-oxopentanoate | Direct precursor to the target molecule. |
| Brominating Agent | Elemental Bromine (Br₂) | Effective for α-bromination of ketones. |
| Solvent | Glacial Acetic Acid | Common solvent for selective bromination.[7] |
| Temperature | 0-10 °C (addition), RT (reaction) | To control the reaction rate and minimize side products. |
| **Molar Ratio (Substrate:Br₂) ** | 1 : 1.05 | A slight excess of bromine to ensure complete conversion. |
| Expected Yield | 70-85% | Based on similar reported α-bromination reactions. |
| Purification Method | Vacuum Distillation or Column Chromatography | To obtain a high-purity product.[10] |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the two-stage synthesis.
Conclusion and Future Perspectives
The synthesis pathway detailed in this guide, proceeding via the α-bromination of Ethyl 4-oxopentanoate, represents a reliable and efficient method for the preparation of this compound. The control of regioselectivity through appropriate reaction conditions is paramount to the success of this synthesis. The resulting product is a valuable intermediate for the construction of PROTACs and other complex molecular architectures in drug discovery. Future work in this area may focus on the development of more environmentally benign bromination methods, potentially utilizing solid-supported reagents or catalytic processes to further enhance the sustainability of this important synthetic transformation.
References
- GROUP-1. (n.d.). Process Description.
- MedChemExpress. (n.d.). This compound.
- BenchChem. (n.d.). Ethyl 4-bromo-3-oxopentanoate.
- Organic Syntheses. (n.d.). Ethyl bromoacetate.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Azidopentanoic Acid Ethyl Ester.
- Chemsrc. (n.d.). This compound.
- ACS Sustainable Chemistry & Engineering. (2021). Synthesis and Applications of Alkyl Levulinates.
- MDPI. (2021). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate.
- Malaysian Journal of Analytical Sciences. (2019). PRODUCTION OF ETHYL LEVULINATE VIA ESTERIFICATION REACTION OF LEVULINIC ACID IN THE PRESENCE OF ZrO2.
- Catalysts. (2022). CATALYTIC REACTION STUDY OF LEVULINIC ACID ESTERIFICATION TO ETHYL LEVULINATE USING MODIFIED CARBON CATALYST AND ACIDIC DES.
- PrepChem.com. (n.d.). Preparation of ethyl 4-bromocrotonate.
- Google Patents. (2019). A kind of synthetic method of alpha-brominated ethyl isobutyrate.
- Chemsrc. (n.d.). Ethyl 4-oxopentanoate.
- ChemicalBook. (n.d.). Ethyl bromoacetate(105-36-2) 1H NMR spectrum.
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An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: A Key Bifunctional Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-4-oxopentanoate, a versatile heterobifunctional molecule, has emerged as a critical building block in the landscape of modern medicinal chemistry and drug development. Its unique structural features, comprising an ethyl ester, a ketone, and a reactive alpha-bromo ketone moiety, make it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and an in-depth exploration of its application as a bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective handling, application in synthesis, and purification.
Identification and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: Ethyl 5-bromolevulinate, 5-Bromo-4-oxopentanoic acid ethyl ester
-
CAS Number: 14594-25-3[1]
-
Molecular Weight: 223.06 g/mol [3]
Physical Properties
The physical state and solubility of this compound dictate its handling and reaction conditions.
| Property | Value | Source |
| Physical State | Yellowish liquid | [3] |
| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Melting Point | Not available | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Expert Insight: The lack of a defined melting point suggests that this compound is typically encountered as a liquid at ambient temperatures and may not readily crystallize. Its solubility in a range of organic solvents provides flexibility in choosing appropriate reaction and purification media.
Spectral Data (Predicted)
1.3.1. ¹H NMR Spectroscopy (Predicted)
-
δ 4.1-4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 4.0-4.1 ppm (s, 2H): Methylene protons adjacent to the bromine atom (-COCH₂Br).
-
δ 2.8-3.0 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂COOEt).
-
δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the ketone carbonyl group (-COCH₂CH₂-).
-
δ 1.2-1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
1.3.2. ¹³C NMR Spectroscopy (Predicted)
-
δ ~200 ppm: Ketone carbonyl carbon (-C=O).
-
δ ~172 ppm: Ester carbonyl carbon (-COO-).
-
δ ~61 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ ~38 ppm: Methylene carbon adjacent to the bromine atom (-COCH₂Br).
-
δ ~35 ppm: Methylene carbon adjacent to the ketone carbonyl group (-COCH₂CH₂-).
-
δ ~28 ppm: Methylene carbon adjacent to the ester carbonyl group (-CH₂COOEt).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).
1.3.3. FTIR Spectroscopy (Predicted)
-
~1735 cm⁻¹: Strong C=O stretching vibration of the ester.
-
~1715 cm⁻¹: Strong C=O stretching vibration of the ketone.
-
~1200-1000 cm⁻¹: C-O stretching vibrations.
-
~600-700 cm⁻¹: C-Br stretching vibration.
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its functional groups.
Synthetic Protocol: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from the readily available ethyl levulinate.
Step 1: Synthesis of Ethyl Levulinate
Ethyl levulinate is prepared by the Fischer esterification of levulinic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
To a solution of levulinic acid (1.0 eq) in ethanol (5.0 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl levulinate.
-
Purify the crude product by vacuum distillation to obtain pure ethyl levulinate.
Step 2: Alpha-Bromination of Ethyl Levulinate
The key step in the synthesis is the selective bromination at the alpha-position to the ketone. This is typically achieved using bromine in the presence of an acid catalyst.
Experimental Protocol:
-
Dissolve ethyl levulinate (1.0 eq) in a suitable solvent, such as acetic acid.
-
Add a catalytic amount of hydrobromic acid (HBr).
-
Slowly add a solution of bromine (Br₂) (1.0 eq) in acetic acid to the reaction mixture at room temperature, while stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with sodium thiosulfate solution to quench any remaining bromine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The synthetic versatility of this compound lies in the differential reactivity of its functional groups. The alpha-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the ester group can be hydrolyzed or transesterified under appropriate conditions.
Nucleophilic Substitution at the Alpha-Carbon:
The primary site of reactivity is the carbon atom bearing the bromine. This position is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application as a bifunctional linker.
Reaction with Primary Amines:
The reaction with a primary amine is a classic Sₙ2 reaction, leading to the formation of a secondary amine and the displacement of the bromide ion. This reaction is fundamental to its use in conjugating molecules.
Expert Insight: The reaction with amines should be carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HBr generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
Part 3: Application in Drug Development - The PROTAC Revolution
The ability of this compound to connect two different molecular entities makes it an ideal linker for the construction of PROTACs.
The Role of Bifunctional Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately for the efficiency of protein degradation.
Experimental Workflow: Conjugation of this compound to a POI Ligand
The following is a generalized protocol for the conjugation of this compound to a hypothetical POI ligand containing a primary amine functionality.
Experimental Protocol:
-
Dissolve the amine-containing POI ligand (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
To this stirring solution, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate (POI-linker) by flash column chromatography or preparative HPLC.
Expert Insight: The resulting POI-linker conjugate, now possessing a free ethyl ester, can be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt). This modular approach allows for the facile synthesis of a library of PROTACs with varying linker lengths and attachment points.
Part 4: Safety, Handling, and Storage
As with any alpha-bromo ketone, proper safety precautions are essential when handling this compound.
Hazard Identification
-
GHS Hazard Statements: While specific GHS classifications for this compound are not universally available, alpha-bromo ketones are generally classified as corrosive and lachrymatory. They can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
Handling and Storage
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Refrigeration (2-8 °C) under an inert atmosphere is recommended for long-term storage to minimize degradation.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Due to its halogenated nature, it should be disposed of in a designated halogenated organic waste container.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, with a particularly significant role in the development of novel therapeutics like PROTACs. Its well-defined reactivity, coupled with a straightforward synthetic route, allows for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers and scientists in their pursuit of innovative solutions in drug discovery and development. As the field of targeted protein degradation continues to expand, the importance of key bifunctional linkers like this compound is set to grow, making a thorough understanding of its chemistry more critical than ever.
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An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the demand for versatile and reactive building blocks is perpetual. Ethyl 5-bromo-4-oxopentanoate, a bifunctional α-haloketone, has emerged as a molecule of significant interest. Its unique structural arrangement, featuring two electrophilic centers, bestows upon it a rich and diverse reactivity, making it an invaluable precursor for a variety of molecular scaffolds. This is particularly true in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a key component in the construction of linkers that are fundamental to the efficacy of these novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the synthesis, chemical properties, reactivity, and applications of this compound, intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings.
Physicochemical Properties and Structural Elucidation
This compound, with the CAS number 14594-25-3, is a halogenated ketoester. A summary of its key physicochemical properties is presented in Table 1.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁BrO₃ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 117.5 ± 20.4 °C | [3] |
| LogP | 1.31 | [3] |
Spectroscopic Characterization
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group (a quartet and a triplet), and the pentanoate backbone. The methylene protons adjacent to the carbonyl groups and the bromine atom will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique resonances, including the carbonyl carbons of the ester and ketone, the carbon bearing the bromine atom, and the carbons of the ethyl group and the methylene groups of the backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1715-1750 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine, which will aid in confirming the molecular weight and elemental composition.
Synthesis of this compound
The primary and most direct route to this compound is through the selective α-bromination of its precursor, ethyl 4-oxopentanoate (also known as ethyl levulinate). This reaction is referenced in the patent literature, highlighting its industrial relevance.[3]
Synthetic Workflow
The synthesis involves the reaction of ethyl 4-oxopentanoate with a brominating agent, typically bromine (Br₂), in a suitable solvent, often with an acid catalyst.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the α-bromination of ketones and esters.[4]
Materials:
-
Ethyl 4-oxopentanoate (1 equivalent)
-
Bromine (1-1.2 equivalents)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-oxopentanoate in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine, dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The presence of the characteristic isotopic pattern of bromine in the mass spectrum and the expected signals in the NMR spectrum will confirm the identity and purity of the compound.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the presence of two key functional groups: the α-bromoketone and the ethyl ester. This dual functionality allows for a wide range of chemical transformations.
The α-Haloketone Moiety: A Hub of Reactivity
The α-bromoketone is a highly versatile functional group with two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This makes it susceptible to attack by a variety of nucleophiles.
Caption: Key reaction pathways of the α-bromoketone moiety.
Applications in Organic Synthesis
The unique reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.
Synthesis of Thiazoles
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. This compound can serve as the α-haloketone component in this reaction, leading to the formation of 2-aminothiazole derivatives which are prevalent in many biologically active compounds.[5][6]
Reaction Scheme:
This compound + Thioamide → Substituted Thiazole
Synthesis of Pyrroles
Similarly, in the Hantzsch pyrrole synthesis, an α-haloketone reacts with a β-ketoester and ammonia or a primary amine to form a substituted pyrrole.[4][7] this compound can be employed in this multicomponent reaction to generate highly functionalized pyrrole rings, which are core structures in numerous natural products and pharmaceuticals.
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with a ring contraction in cyclic systems.[8][9] While less common for acyclic substrates, under specific basic conditions, this compound could potentially undergo this rearrangement to yield a substituted cyclopropanone intermediate, which would then open to form a branched-chain carboxylic acid derivative.
Application in Drug Discovery: A Key Linker for PROTACs
One of the most significant applications of this compound is in the field of drug discovery, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The linker component of a PROTAC is crucial as it dictates the spatial arrangement of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex. The α-bromo-γ-keto-ester moiety of this compound provides a versatile handle for the attachment of either the target protein ligand or the E3 ligase ligand, with the ester group available for further functionalization or coupling.
Caption: General strategy for the incorporation of this compound into a PROTAC molecule.
Safety, Handling, and Storage
As an α-haloketone, this compound should be handled with care. α-Haloketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its dual electrophilic nature allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of diverse heterocyclic scaffolds and a crucial component in the construction of PROTAC linkers. As the field of targeted protein degradation continues to expand, the importance of readily accessible and versatile linkers like this compound is set to grow, solidifying its place as a cornerstone reagent for the development of next-generation therapeutics.
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An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-4-oxopentanoate, a bifunctional molecule featuring both a keto and an ester functional group along with a reactive bromine atom, has emerged as a valuable building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures and in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and current applications of this versatile reagent, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 14594-25-3 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₃ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 270.7±15.0 °C at 760 mmHg | [4] |
| Density | 1.4±0.1 g/cm³ | [4] |
| SMILES | BrCC(=O)CCC(=O)OCC | [2] |
Historical Synthesis and Discovery: A Retrospective Analysis
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its conceptual synthesis lies at the intersection of several well-established classical organic reactions, primarily the acetoacetic ester synthesis and methods for the halogenation of ketones and esters. The historical development of synthetic routes to γ-substituted β-keto esters provides the foundational context for the preparation of this molecule.
Early Approaches: The Acetoacetic Ester Synthesis Paradigm
The acetoacetic ester synthesis, a cornerstone of C-C bond formation, provides a logical, albeit indirect, historical precedent for the synthesis of molecules like this compound.[5] This reaction involves the alkylation of the α-carbon of ethyl acetoacetate.[5][6]
A plausible early synthetic strategy would have involved the alkylation of the sodium salt of ethyl acetoacetate with a suitable two-carbon electrophile bearing a masked or protected hydroxyl group, which could be later converted to a bromine atom. However, a more direct, albeit challenging, approach would be the use of an electrophile that already contains a bromine atom.
The Advent of Direct Bromination Strategies
A more direct and likely historical route to this compound and its analogs involves the direct bromination of a suitable precursor. Ethyl levulinate (ethyl 4-oxopentanoate) presents itself as a prime candidate for such a transformation. The selective bromination of the terminal methyl group of the ketone offers a direct pathway to the desired product.
Recent studies on the bromination of levulinic acid and its esters have explored various methods to achieve regioselectivity.[7][8][9] These methods often employ brominating agents in the presence of acid or radical initiators.
Modern Synthetic Methodologies
Current synthetic approaches to this compound prioritize efficiency, selectivity, and scalability. Two primary strategies have emerged as the most practical and widely adopted.
Direct Bromination of Ethyl Levulinate
This is arguably the most straightforward and atom-economical approach. The reaction involves the selective bromination of the C-5 position of ethyl levulinate.
Reaction Workflow:
Caption: Workflow for the direct bromination of ethyl levulinate.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of ethyl levulinate (1 equivalent) in a suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent), add the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0-1.2 equivalents).
-
Catalyst Addition: A catalytic amount of an acid (e.g., HBr) or a radical initiator (e.g., AIBN) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to 50-60 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence the regioselectivity of the bromination.[7] Methanol has been shown to favor the formation of the 5-bromo derivative.[7]
-
Brominating Agent: N-bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, and it can help to control the stoichiometry of the reaction more accurately.
-
Catalyst: An acid catalyst can promote the enolization of the ketone, which is the reactive species in electrophilic bromination. A radical initiator is used for free-radical bromination at the α-carbon to the ketone.
Acylation of a Pre-functionalized Ester
This approach involves the reaction of a bromoacetylating agent with a suitable enolate or its equivalent.
Reaction Mechanism:
Caption: Synthesis via acylation of a pre-functionalized ester.
Detailed Experimental Protocol:
-
Preparation of the Ylide: Ethyl 3-(triphenylphosphoranylidene)propanoate is prepared from ethyl 3-bromopropionate and triphenylphosphine.
-
Wittig Reaction: The ylide (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM) and cooled to 0 °C. Bromoacetyl bromide or chloride (1 equivalent) is added dropwise.
-
Reaction Conditions: The reaction is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature overnight.
-
Work-up and Hydrolysis: The reaction mixture is quenched with water. The organic layer is separated, washed, dried, and concentrated. The resulting intermediate is then hydrolyzed under mild acidic conditions to yield this compound.
-
Purification: The final product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Ylide Chemistry: The Wittig reaction provides a reliable method for forming the carbon-carbon bond between the bromoacetyl group and the propanoate backbone.
-
Anhydrous Conditions: The ylide is sensitive to moisture, so anhydrous conditions are crucial for the success of the reaction.
-
Mild Hydrolysis: The final hydrolysis step needs to be mild to avoid side reactions involving the bromo-keto-ester functionality.
Key Applications in Modern Research
The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a valuable intermediate in several areas of research.
Pharmaceutical and Medicinal Chemistry
The bromo-keto-ester moiety is a versatile pharmacophore and a useful handle for further chemical modifications. It serves as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in many drug candidates.
PROTAC Technology
One of the most significant recent applications of this compound is in the field of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
This compound serves as a key building block for the synthesis of the linker component of PROTACs.[1] The reactive bromine atom allows for the facile attachment of one of the ligands (either for the E3 ligase or the protein of interest), while the ester functionality can be hydrolyzed and coupled to the other ligand.
Caption: Role of this compound in PROTAC synthesis.
Conclusion
This compound, a molecule with a rich, albeit not always explicitly documented, history rooted in fundamental organic reactions, has proven to be a highly valuable and versatile tool in modern organic synthesis. Its straightforward preparation, coupled with the strategic placement of reactive functional groups, has solidified its importance, particularly in the innovative field of targeted protein degradation. As research in medicinal chemistry and drug discovery continues to advance, the demand for such adaptable building blocks is certain to grow, ensuring that this compound will remain a relevant and frequently utilized reagent in the synthetic chemist's arsenal.
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A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]
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Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks. Green Chemistry. [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate. MDPI. [Link]
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Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]
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Methodological & Application
The Synthetic Versatility of Ethyl 5-bromo-4-oxopentanoate: A Guide for Researchers
Ethyl 5-bromo-4-oxopentanoate (CAS No: 14594-25-3) is a bifunctional reagent of significant interest to researchers, scientists, and drug development professionals.[1][2] Its unique structure, incorporating both a γ-bromo ketone and an ethyl ester, offers a versatile platform for the synthesis of a wide array of complex organic molecules and heterocyclic frameworks. This guide provides an in-depth exploration of its chemical properties, safety considerations, and a detailed experimental protocol for a key synthetic application, highlighting the causality behind the experimental design.
Compound Profile and Strategic Importance
This compound is a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical intermediates and fine chemicals.[2] The strategic importance of this molecule lies in its dual reactivity:
-
The γ-Bromo Ketone Moiety: The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This functionality is pivotal for introducing a variety of substituents and for intramolecular cyclization reactions to form heterocyclic systems.
-
The β-Ketoester Moiety: The ketone and ester groups can participate in a range of classical organic reactions, including condensations and the formation of enolates, providing further avenues for molecular elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14594-25-3 |
| Molecular Formula | C₇H₁₁BrO₃ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
Data sourced from various chemical suppliers.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are paramount when handling this compound. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[3]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application Profile: Synthesis of Heterocyclic Precursors
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. While numerous cyclization strategies are conceivable, this guide will focus on a nucleophilic substitution reaction that serves as a key step in the synthesis of indole derivatives, as demonstrated in recent patent literature.[4]
Rationale for Experimental Design
The protocol detailed below describes the reaction of this compound with tert-butylthiol. This reaction is a classic example of a nucleophilic substitution, where the thiolate anion acts as the nucleophile, displacing the bromide leaving group.
-
Choice of Nucleophile: tert-Butylthiol is used to introduce a bulky tert-butylthio group. This group can serve as a protecting group or be a key structural element in the final target molecule.
-
Base: Triethylamine (TEA) is a common organic base used to deprotonate the thiol, generating the more nucleophilic thiolate in situ. Its pKa is suitable for this purpose, and it is easily removed during workup.
-
Solvent: Tetrahydrofuran (THF) is an excellent solvent for this type of reaction. It is relatively non-polar, aprotic, and effectively solvates the reactants.
-
Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction upon addition of the reagents and then allowed to warm to room temperature to ensure the reaction proceeds to completion.[4]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of ethyl 5-(tert-butylthio)-4-oxopentanoate.
Caption: Experimental workflow for the synthesis of ethyl 5-(tert-butylthio)-4-oxopentanoate.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent US20240043423A1.[4]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 14594-25-3 | 223.07 | 5.5 g | 24.7 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.5 g (4.8 mL) | 34.6 |
| tert-Butylthiol (t-BuSH) | 75-66-1 | 90.19 | 3.5 g (4.2 mL) | 38.9 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Petroleum Ether (PE) | 8032-32-4 | - | 300 mL | - |
| Silica Gel | 7631-86-9 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.5 g, 24.7 mmol) in tetrahydrofuran (50 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: While stirring, add triethylamine (3.5 g, 34.6 mmol) dropwise to the cooled solution, followed by the dropwise addition of tert-butylthiol (3.5 g, 38.9 mmol).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 18 hours.
-
Work-up: Add petroleum ether (300 mL) to the reaction mixture. A precipitate (triethylammonium bromide) will form.
-
Filtration: Filter the mixture to remove the precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure product, ethyl 5-(tert-butylthio)-4-oxopentanoate.
Expected Results and Characterization
The successful synthesis will yield ethyl 5-(tert-butylthio)-4-oxopentanoate as an oil. The purity and identity of the product can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic signals for the ethyl ester, the pentanoate backbone, and the tert-butylthio group, along with the disappearance of the signal corresponding to the proton adjacent to the bromine in the starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Mechanistic Discussion and Alternative Synthetic Pathways
The reaction proceeds via a classic SN2 mechanism. The triethylamine deprotonates the tert-butylthiol to form the tert-butylthiolate anion, a potent nucleophile. This nucleophile then attacks the carbon atom bearing the bromine atom, displacing the bromide ion in a single concerted step.
Caption: Simplified representation of the SN2 reaction mechanism.
The versatile nature of this compound allows for its use in various other synthetic transformations. For instance, it could potentially be used in:
-
Hantzsch Thiazole Synthesis: By reacting it with a thioamide, the α-bromo ketone functionality can be utilized to construct a thiazole ring, a common motif in medicinal chemistry.
-
Hantzsch Pyridine Synthesis: The β-ketoester portion of the molecule could participate in a condensation reaction with an aldehyde and a nitrogen source (like ammonia) to form dihydropyridine derivatives.[2]
These alternative pathways underscore the utility of this compound as a flexible building block for generating a diverse library of compounds for drug discovery and development.
References
- Google Patents. (2024). US20240043423A1 - Compounds and methods for treatment of hedgehog pathway associated conditions.
- Google Patents. (n.d.). US20050228011A1 - Substituted benzofurans and ....
- Google Patents. (n.d.). US7339073B2 - Method for obtaining 5-halogenolaevulinic acid ....
- Google Patents. (n.d.). CN102627573B - 5-氨基酮戊酸盐酸盐的合成方法.
Sources
Introduction: The Significance of Ethyl 5-bromo-4-oxopentanoate
An in-depth guide to the synthesis of Ethyl 5-bromo-4-oxopentanoate, tailored for researchers and drug development professionals. This document provides a detailed examination of the reaction principles, a comprehensive experimental protocol, and critical safety considerations.
This compound (CAS No: 14594-25-3) is a bifunctional organic molecule of increasing importance in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating both an ethyl ester and an α-bromoketone, makes it a versatile synthetic intermediate. Notably, it has gained prominence as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease, and linkers derived from this compound are integral to their design.[2]
Molecular Profile:
Reaction Principle: Acid-Catalyzed α-Bromination of Ethyl Levulinate
The synthesis of this compound is typically achieved through the selective α-bromination of its precursor, ethyl levulinate (ethyl 4-oxopentanoate). The reaction hinges on the acid-catalyzed formation of an enol intermediate, which is the reactive species that attacks the bromine molecule.
The primary challenge in this synthesis is regioselectivity. Ethyl levulinate has two sets of α-protons: at the C3 and C5 positions. Bromination can potentially occur at either site.
Caption: Regioselectivity in the bromination of ethyl levulinate.
Research into the bromination of related compounds, such as methyl levulinate, has shown that the choice of solvent is critical in directing the regioselectivity.[3]
-
Kinetic Control (C5-Bromination): The protons at the C5 position are less sterically hindered and their removal leads to the kinetic enol. This pathway is favored under conditions that do not allow for equilibration, such as using an anhydrous alcohol solvent like methanol. The formation of an enol ether intermediate in methanol is more reactive towards bromination, favoring the 5-bromo product.[3]
-
Thermodynamic Control (C3-Bromination): The protons at the C3 position lead to the more substituted, and therefore more stable, thermodynamic enol. Conditions that allow for equilibrium between the two enol forms, such as the use of protic solvents like acetonitrile/water mixtures, tend to favor the formation of the 3-bromo isomer.[3]
To synthesize the desired this compound, the reaction must therefore be conducted under kinetic control.
Reaction Mechanism
The acid-catalyzed mechanism proceeds through the following key steps:
Caption: Key steps in the acid-catalyzed α-bromination of a ketone.
-
Protonation of the Carbonyl Oxygen: The ketone's carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄), making the α-protons more acidic.
-
Enol Formation: A solvent molecule acts as a weak base to deprotonate the α-carbon (C5), leading to the formation of the kinetic enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), adding a bromine atom to the α-carbon and forming a protonated α-bromoketone.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Comparative Reaction Conditions
The selection of reaction parameters is paramount for achieving high yield and selectivity. The following table summarizes key variables for the synthesis.
| Parameter | Condition | Rationale & Scientific Justification |
| Starting Material | Ethyl Levulinate | A bio-renewable platform chemical that serves as the carbon backbone for the final product.[4][5] |
| Brominating Agent | Molecular Bromine (Br₂) | A readily available and effective reagent for the α-bromination of ketones.[6] |
| Solvent | Anhydrous Methanol or Ethanol | Crucial for directing regioselectivity. Favors the formation of the kinetic enol/enol ether, leading to the desired 5-bromo isomer.[3] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst that accelerates the reaction by promoting the formation of the enol intermediate. |
| Temperature | 0 °C to Room Temperature | The initial addition of bromine is performed at 0 °C to control the exothermic reaction and minimize side-product formation. The reaction is then allowed to proceed at room temperature. |
| Work-up Reagents | Sodium Thiosulfate (Na₂S₂O₃), Sodium Bicarbonate (NaHCO₃) | Sodium thiosulfate quenches any unreacted bromine. Sodium bicarbonate neutralizes the acid catalyst, preventing product degradation during extraction. |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from ethyl levulinate under conditions designed to maximize the yield of the target isomer.
Materials and Reagents
-
Ethyl levulinate (≥99%)
-
Molecular Bromine (Br₂)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl levulinate (14.4 g, 100 mmol) in anhydrous methanol (100 mL).
-
Catalyst Addition & Cooling: Carefully add concentrated sulfuric acid (0.5 mL) to the solution. Cool the flask in an ice bath to 0 °C with stirring.
-
Scientist's Note: The acid catalyst is essential to promote enolization. Cooling the mixture is critical before adding bromine to control the reaction's exothermicity.
-
-
Bromination: Slowly add bromine (5.1 mL, 16.0 g, 100 mmol) dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5 °C. The characteristic reddish-brown color of bromine should fade as it is consumed.
-
Scientist's Note: A slow addition rate prevents a rapid temperature increase and minimizes the formation of di-brominated byproducts.
-
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add 10% aqueous sodium thiosulfate solution until the reddish-brown color of any excess bromine disappears.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (100 mL) and deionized water (100 mL). Shake vigorously and allow the layers to separate. Collect the organic (bottom) layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Scientist's Note: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and any HBr formed during the reaction, preventing potential product decomposition.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pale yellow oil.
Safety and Handling Precautions
The synthesis of this compound involves hazardous materials that require strict safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8] All operations should be conducted within a certified chemical fume hood.
-
Bromine (Br₂): Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. Handle with extreme care in a fume hood. Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.
-
α-Bromoketones: The product, this compound, is an α-bromoketone. This class of compounds are lachrymators (tear-inducing) and potent alkylating agents. Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be disposed of in accordance with institutional and local environmental regulations.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure and assess isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (C=O of ketone and ester, C-Br bond).
By following this detailed guide, researchers can reliably synthesize this compound, a key intermediate for advanced applications in drug discovery and development.
References
- This compound | MedChemExpress. MedChemExpress. [URL: https://www.medchemexpress.
- Synthesis of ethyl 5-oxopentanoate - PrepChem.com. PrepChem.com. [URL: https://www.prepchem.
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- General Safety Handling Consideration - Alfa Chemistry. Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc00216h]
- alpha-Bromo-3'-nitroacetophenone - AK Scientific, Inc. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S897.pdf]
- Bromination of Levulinic Acid: A Promising Approach for Synthesizing Novel Compounds. Echemi. [URL: https://www.echemi.com/cms/1166313.html]
- Application Notes and Protocols: Synthesis of Fragrance Compounds Utilizing 5-Bromopentanal - Benchchem. BenchChem. [URL: https://www.benchchem.
- Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate biochemical - MyBioSource. MyBioSource. [URL: https://www.mybiosource.
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- Reaction mechanism for the production of ethyl levulinate from... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-mechanism-for-the-production-of-ethyl-levulinate-from-lignocellulosic-biomass_fig1_328080536]
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- Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01773k]
- Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate - Chemrio. Chemrio. [URL: https://www.chemrio.com/product/154325-75-4]
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503795/]
- Ethyl levulinate - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
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Application Notes and Protocols: Ethyl 5-bromo-4-oxopentanoate as a Versatile Precursor for Heterocyclic Synthesis
Abstract
Ethyl 5-bromo-4-oxopentanoate is a highly functionalized and versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its structure, incorporating a γ-keto ester and an α-haloketone moiety, offers multiple reactive sites for cyclization reactions. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocycles, with a primary focus on pyridazinones and pyrazoles. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in drug discovery and chemical biology to leverage this reagent effectively.
Introduction: The Strategic Value of this compound
This compound (EBO) is a γ-bromo-γ-ketoester that serves as a powerful synthon for creating complex molecular architectures.[1][2] The strategic placement of three distinct functional groups—an ethyl ester, a ketone carbonyl, and a bromine atom alpha to the ketone—allows for a range of selective chemical transformations. This multi-functionality is the cornerstone of its utility, enabling chemists to construct diverse five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[3]
The primary reaction pathways exploited involve condensations with dinucleophiles, such as hydrazine derivatives, where the keto and ester groups act as electrophilic centers for ring formation. The bromine atom can act as a leaving group in cyclizations or be retained as a synthetic handle for post-cyclization functionalization.
Synthesis of 4,5-Dihydropyridazin-3(2H)-ones: A Core Cardiovascular Scaffold
The reaction between γ-ketoesters and hydrazine derivatives is a classical and highly efficient method for synthesizing 4,5-dihydropyridazin-3(2H)-ones.[4] This heterocyclic core is found in numerous pharmacologically active compounds, including agents with cardiotonic, hypotensive, and anti-inflammatory properties.[4][5]
Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine derivative initially attacks the more electrophilic ketone carbonyl of EBO. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable six-membered dihydropyridazinone ring. The acidic or basic conditions can catalyze the reaction, with acetic acid often used to facilitate the initial imine formation.
Mechanism: Pyridazinone Formation
Caption: Reaction mechanism for dihydropyridazinone synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of 4-(2-bromoacetyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq, 223.07 g/mol )
-
Hydrazine hydrate (1.2 eq, 50.06 g/mol )
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 11.15 g, 50 mmol) in 100 mL of absolute ethanol.
-
To this stirred solution, add hydrazine hydrate (e.g., 3.0 g, 60 mmol) dropwise. An exotherm may be observed.
-
Add 3-5 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The disappearance of the starting material indicates reaction completion.
-
Once complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 4-(2-bromoacetyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one.
Purification and Characterization:
-
The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Summary
The following table summarizes typical outcomes for the synthesis of various dihydropyridazinones using EBO and substituted hydrazines, based on analogous reactions.[6]
| Hydrazine Derivative (R'-NHNH₂) R' = | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| H | Ethanol | 78 | 6-8 | 75-85 |
| Phenyl | Ethanol | 78 | 8-10 | 70-80 |
| 4-Chlorophenyl | Acetic Acid | 118 | 4-6 | 65-75 |
| Methyl | Ethanol | 78 | 6-8 | 80-90 |
Synthesis of 4-Bromo-Pyrazoles: Accessing Key Medicinal Scaffolds
The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a fundamental method in heterocyclic chemistry.[7][8] While EBO is a 1,4-dicarbonyl precursor, its α-bromo-β'-keto-ester nature allows it to undergo a similar cyclocondensation to form functionalized pyrazoles, which are integral to numerous blockbuster drugs.
Principle and Mechanism
This synthesis also proceeds via a cyclocondensation mechanism. The key difference from pyridazinone formation lies in which electrophilic site the second nitrogen attacks after the initial condensation at the ketone. For pyrazole formation, after the initial hydrazone is formed, an intramolecular nucleophilic attack occurs at the carbon bearing the bromine atom, leading to a five-membered ring. This pathway is plausible due to the reactivity of the α-bromoketone moiety. Subsequent elimination and tautomerization yield the aromatic pyrazole ring.
Detailed Experimental Protocol
Protocol 2: Synthesis of Ethyl 1-R-4-bromo-3-(2-oxoethyl)-1H-pyrazole-5-carboxylate
This protocol outlines a general procedure for the synthesis of pyrazole derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Absolute Ethanol
-
Triethylamine (1.2 eq, as a non-nucleophilic base)
Procedure:
-
Dissolve this compound (1.0 eq) in a round-bottom flask with absolute ethanol.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Add triethylamine (1.2 eq) to the mixture to facilitate the cyclization and neutralize the HBr formed.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.
Purification and Characterization:
-
Purify the crude material using column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to isolate the pure pyrazole derivative.
-
Confirm the structure and purity using standard analytical techniques (NMR, MS, IR). The formation of a pyrazole over a pyridazinone can often be distinguished by the distinct chemical shifts in the ¹H NMR spectrum.
General Experimental Workflow
The following diagram illustrates the standardized workflow from reaction setup to the final, characterized product for both pyridazinone and pyrazole synthesis.
Caption: General experimental workflow for heterocyclic synthesis using EBO.
Conclusion and Future Outlook
This compound stands out as a readily accessible and highly effective precursor for constructing valuable heterocyclic systems. The protocols detailed herein for the synthesis of dihydropyridazinones and pyrazoles are robust, scalable, and adaptable for creating diverse libraries of compounds for screening in drug discovery and agrochemical research. The presence of the bromo substituent in the final products provides a valuable anchor for further chemical diversification through cross-coupling reactions, expanding the chemical space accessible from this versatile starting material. Future work will undoubtedly explore its use with other dinucleophiles to unlock novel heterocyclic frameworks.
References
- Vertex AI Search. (2021).
- ResearchGate. (n.d.).
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- Matrix Fine Chemicals. (n.d.).
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- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014).
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- 194 recent advances in the synthesis of new pyrazole deriv
- PMC - NIH. (n.d.).
- ResearchGate. (2010). (PDF) Synthesis of New 4,5-3(2H)
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- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 penteno
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- Grafiati. (2022). Bibliographies: 'Pyridazinone Synthesis'.
- ACS Publications. (n.d.). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent | The Journal of Organic Chemistry.
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- FABAD Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of the Anticonvulsant Activities of Some 5-(4-substitutedbenzylidene)-6- methyl-4,5-dihydropyridazine-3(2H)-ones.
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- PubMed. (2009).
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- NIH. (n.d.). Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides.
- ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds.
- NIH. (n.d.). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids.
- ResearchGate. (2025).
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- MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)
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Application Notes & Protocols: Ethyl 5-bromo-4-oxopentanoate as a Versatile Precursor in the Synthesis of Bioactive Molecules
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of ethyl 5-bromo-4-oxopentanoate. Due to its unique bifunctional nature, possessing both an α-bromoketone and an ethyl ester moiety, this molecule serves as a powerful and versatile building block for constructing a variety of complex and biologically relevant scaffolds. We will delve into its application in the synthesis of key heterocyclic systems, including thiazoles, oxazoles, and imidazoles, as well as its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 14594-25-3) is a highly functionalized organic reagent that has garnered significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structure contains two key reactive sites:
-
The α-bromoketone: This functional group is a potent electrophile, susceptible to nucleophilic attack at both the carbonyl carbon and the bromine-bearing carbon. This feature is the cornerstone of its utility in classical condensation reactions for heterocycle synthesis.
-
The Ethyl Ester: This group provides a handle for further chemical modification, such as hydrolysis, amidation, or reduction. It also influences the molecule's overall solubility and reactivity.
This dual functionality allows for the rapid assembly of molecular complexity from simple, commercially available starting materials, making it an invaluable tool in the synthesis of novel bioactive compounds.[1][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₃ | [5] |
| Molecular Weight | 223.07 g/mol | [3][5] |
| Appearance | Liquid (Typical) | [6] |
| Boiling Point | ~270.7 °C at 760 mmHg | [3] |
| Density | ~1.4 g/cm³ | [3] |
| CAS Number | 14594-25-3 | [1][5] |
Application in Heterocyclic Synthesis: Building Core Bioactive Scaffolds
The most widespread application of this compound is in the construction of five-membered heterocyclic rings, which are privileged structures in a vast number of pharmaceuticals.
Synthesis of Substituted Thiazoles via Hantzsch Cyclization
The reaction between an α-haloketone and a thioamide, known as the Hantzsch thiazole synthesis, is a fundamental method for preparing the thiazole ring system.[7] this compound is an ideal substrate for this transformation, leading to the formation of 2,4-disubstituted thiazoles bearing a propanoate ester side chain at the 4-position. This side chain can be crucial for modulating pharmacokinetic properties or for serving as an attachment point for further derivatization.
Causality Behind the Protocol: The reaction is typically performed in a polar protic solvent like ethanol to ensure the solubility of both the ionic thioamide and the organic bromo-ester. The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the carbon bearing the bromine, followed by cyclization and dehydration to yield the aromatic thiazole ring.
Caption: Hantzsch synthesis of thiazoles using this compound.
Experimental Protocol: Synthesis of Ethyl 3-(2-phenyl-1,3-thiazol-4-yl)propanoate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol, 1.0 equiv) in 40 mL of absolute ethanol.
-
Addition of Bromo-ester: To the stirring solution, add this compound (2.23 g, 10 mmol, 1.0 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
Synthesis of Substituted Oxazoles
In a similar fashion to thiazole synthesis, oxazoles can be prepared by reacting this compound with a primary amide (e.g., benzamide) under appropriate conditions.[8][9] This provides access to oxazole derivatives which are also prevalent in many biologically active compounds.[9]
Experimental Protocol: Synthesis of Ethyl 3-(2-phenyl-1,3-oxazol-4-yl)propanoate
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.12 g, 5 mmol, 1.0 equiv) and benzamide (0.61 g, 5 mmol, 1.0 equiv) in 25 mL of acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 12-18 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent in vacuo. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired oxazole.
Synthesis of Substituted Imidazoles
The synthesis of imidazoles can be achieved by reacting the bromo-ester with an amidine.[10][11] This pathway opens access to another class of heterocycles with a wide range of pharmacological activities, including antifungal and anticancer properties.[10][12]
Caption: General scheme for imidazole synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(2-phenyl-1H-imidazol-4-yl)propanoate
-
Reaction Setup: In a sealed tube, combine this compound (2.23 g, 10 mmol, 1.0 equiv), benzamidine hydrochloride (1.57 g, 10 mmol, 1.0 equiv), and sodium bicarbonate (1.68 g, 20 mmol, 2.0 equiv).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 8 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the target imidazole.
Application in PROTAC Synthesis
A cutting-edge application of this compound is its use as a component in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.
This compound can be incorporated as part of the linker structure. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand, while the ketone can be used in subsequent reactions to attach the target protein ligand.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-4-oxopentanoate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-4-oxopentanoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important pharmaceutical intermediate and PROTAC linker.[1][2] Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and product purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The primary route for this synthesis is the alpha-bromination of a β-keto ester, a reaction that requires careful control to achieve high yields and minimize impurities.
Question 1: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors, from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving this issue:
Possible Cause 1: Incomplete Bromination
-
Explanation: The bromination of β-keto esters is often an equilibrium-driven process. Insufficient reaction time or inadequate activation of the substrate can lead to a significant amount of unreacted starting material. The reaction proceeds through an enol or enolate intermediate, and the formation of this intermediate is often the rate-determining step.[3][4]
-
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. For instance, the bromination of ethyl 3-oxopentanoate is typically conducted at room temperature for around 12 hours to ensure selective monobromination.[5]
-
Ensure Efficient Enol/Enolate Formation:
-
Possible Cause 2: Product Degradation
-
Explanation: α-bromoketones can be susceptible to degradation, especially in the presence of excess base or prolonged exposure to high temperatures. The presence of the bromine atom makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Solution:
-
Maintain a Controlled Temperature: Avoid excessive heating during the reaction and workup.
-
Prompt Workup and Purification: Once the reaction is complete, proceed with the workup and purification steps without delay.
-
Aqueous Workup: Quench the reaction mixture with a mild reducing agent solution (e.g., sodium bisulfite) to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Possible Cause 3: Competing Side Reactions
-
Explanation: The formation of byproducts is a common cause of low yields. The most prevalent side reaction is dibromination, where a second bromine atom is added to the alpha-carbon.
-
Solution:
-
Stoichiometric Control of Brominating Agent: Use a slight excess (typically 1.05-1.1 equivalents) of the brominating agent. Adding a large excess will significantly increase the formation of the dibrominated product.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the brominating agent at any given time, favoring monobromination.
-
Table 1: Key Parameters for Optimizing this compound Yield
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromodimethylsulfonium bromide (BDMS) | Offers milder reaction conditions and better selectivity compared to liquid bromine.[7][8] |
| Solvent | Dichloromethane (DCM), Acetic Acid, or Methanol | The choice of solvent can influence the reaction rate and selectivity.[5][9] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (for acid-catalyzed reactions) | Facilitates the formation of the enol intermediate. |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce the formation of byproducts. |
| Reaction Time | Monitor by TLC/GC | Ensures the reaction goes to completion without unnecessary heating or side reactions. |
Question 2: My final product is contaminated with a significant amount of dibrominated byproduct. How can I prevent this and purify my product?
The formation of a dibrominated byproduct is a frequent challenge in the alpha-bromination of ketones.
Prevention Strategies:
-
Precise Stoichiometry: As mentioned previously, carefully control the stoichiometry of your brominating agent.
-
Low-Temperature Reaction: Performing the reaction at a lower temperature (e.g., 0°C) can significantly enhance the selectivity for monobromination over dibromination.
-
Choice of Brominating Agent: Some brominating agents offer better selectivity. For instance, Bromodimethylsulfonium bromide (BDMS) has been reported to be highly effective in selectively producing monobrominated products.[7]
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the monobrominated product from the dibrominated byproduct and unreacted starting material. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a viable purification method. However, α-bromoketones can be oils or low-melting solids, making this technique challenging.
Workflow for Minimizing and Removing Dibrominated Impurity
Caption: A workflow diagram illustrating preventative measures and purification strategies to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The ideal starting material is Ethyl 4-oxopentanoate . This β-keto ester provides the necessary carbon skeleton for the target molecule.
Q2: What are the safety precautions I should take when handling brominating agents?
Brominating agents like liquid bromine and N-Bromosuccinimide are corrosive and toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) of the specific reagent you are using.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the incorporation of a bromine atom.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester and ketone carbonyl groups.
-
Chromatographic Methods (GC, HPLC): Can be used to assess the purity of the final product.
Q4: Can this reaction be performed under base-catalyzed conditions?
While the alpha-halogenation of ketones can be base-catalyzed, it is generally not recommended for achieving selective monobromination. Under basic conditions, the reaction can be difficult to control and often leads to polyhalogenation. Acid-catalyzed bromination is the preferred method for this synthesis as it allows for better control over the reaction and higher selectivity for the desired monobrominated product.[10]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 4-oxopentanoate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-oxopentanoate (1 equivalent) and a catalytic amount of p-TsOH in DCM.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Brominating Agent: Dissolve NBS (1.05 equivalents) in DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Confirm the identity and purity of the collected fractions using NMR, MS, and IR spectroscopy.
Reaction Pathway Diagram
Caption: The synthesis of this compound via acid-catalyzed bromination of Ethyl 4-oxopentanoate.
References
-
Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Chen, J., et al. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(12), 20547-20576. [Link]
-
Boyd, R. E., Rasmussen, C. R., & Press, J. B. (1995). Regiospecific Synthesis of Unsymmetrical α-Bromoketones. Synthetic Communications, 25(7), 995-1003. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
PubChem. (n.d.). Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]
-
Dandia, A., et al. (2006). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Green Chemistry, 8(12), 1131-1135. [Link]
-
Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. In Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Org. Synth., Coll. Vol. 1, p.245 (1941); Vol. 5, p.58 (1925). [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. [Video]. YouTube. [Link]
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- 10. glasp.co [glasp.co]
Technical Support Center: Purification of Ethyl 5-bromo-4-oxopentanoate
Welcome to the technical support center for the purification of Ethyl 5-bromo-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile building block. The protocols and advice provided herein are synthesized from established chemical principles and best practices for analogous compounds, ensuring a robust and scientifically grounded approach.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Primarily the parent ketone, ethyl levulinate.
-
Di-brominated Species: Formation of ethyl 3,5-dibromo-4-oxopentanoate is a common side product, especially if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.
-
Solvent Residues: Residual solvents from the reaction and work-up (e.g., dichloromethane, acetic acid).
-
Acidic Byproducts: Hydrogen bromide (HBr) is a common byproduct of bromination reactions which can lead to decomposition if not properly neutralized.[1]
-
Hydrolysis Product: The corresponding carboxylic acid, 5-bromo-4-oxopentanoic acid, can form if the compound is exposed to aqueous acidic or basic conditions during workup.
Q2: My purified this compound is developing a color over time. What is causing this and how can I prevent it?
A2: α-Bromo ketones can be susceptible to degradation, often accelerated by light and residual acid. The development of a yellow or brownish color typically indicates decomposition. To mitigate this:
-
Ensure Thorough Neutralization: During your aqueous work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any trace acidity.
-
Store Properly: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (ideally ≤ 4°C).
-
Purity is Key: Trace impurities can catalyze decomposition. Ensure the highest possible purity is achieved during the final purification step.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a viable method for purifying this compound, particularly for larger scale purifications where chromatography may be less practical. Due to its relatively high molecular weight and the presence of the bromine atom, it will have a high boiling point at atmospheric pressure and is prone to decomposition at elevated temperatures. Therefore, distillation must be performed under reduced pressure. For analogous bromo-keto compounds, distillation is a common purification technique.[2][3]
II. Troubleshooting Purification by Flash Chromatography
Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale. Below are some common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Less Polar Impurity (e.g., Starting Material) | 1. The solvent system is too polar, causing rapid elution of all components. 2. The column is overloaded with crude material. | 1. Optimize the Eluent System: Decrease the polarity of your mobile phase. A good starting point for this compound is a gradient of ethyl acetate in hexanes. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.[4][5] 2. Reduce Sample Load: Ensure you are not exceeding the loading capacity of your column. As a rule of thumb, the sample load should be 1-10% of the silica gel weight, depending on the difficulty of the separation. |
| Co-elution of Product with a More Polar Impurity (e.g., Di-brominated Species) | The solvent system may not have sufficient selectivity to resolve the two compounds. | Change Solvent Selectivity: If a simple hexane/ethyl acetate system is ineffective, consider a different solvent system. Replacing ethyl acetate with another polar solvent like diethyl ether or using a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can alter the selectivity and improve separation.[4] |
| Product Appears to be Decomposing on the Column (Streaking on TLC, Low Recovery) | 1. The silica gel is too acidic. 2. Prolonged contact time with the silica. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the initial, low-polarity eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize acidic sites on the silica. 2. Increase Flow Rate: Run the column at a slightly higher flow rate to minimize the residence time of the compound on the stationary phase. |
| Product is Eluting as a Broad Band | 1. The sample was not loaded onto the column in a concentrated band. 2. The crude sample is not fully soluble in the initial eluent. | 1. Concentrated Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel (dry loading). 2. Dry Loading: If your compound has poor solubility in the starting eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of the column. |
Workflow for Flash Chromatography Method Development
Caption: Workflow for developing a flash chromatography purification method.
III. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis of your specific crude material.
-
Preparation of the Column:
-
Select an appropriately sized column based on your sample mass.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Optional (Dry Loading): Add a small amount of silica gel to the solution and evaporate the solvent. Carefully add the resulting powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Vacuum Distillation
Caution: Perform this procedure in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Use a vacuum-jacketed Vigreux column for better separation.
-
Place a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin stirring.
-
Gently heat the distillation flask using an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved. For similar ethyl esters, boiling points are significantly reduced under vacuum.[2][6]
-
-
Product Collection:
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product will be in the receiving flask.
-
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound. A combination of techniques is recommended for a comprehensive analysis.
| Analytical Method | Information Provided | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of purity and presence of impurities. | Use a suitable developing solvent system and visualization technique (e.g., UV light, potassium permanganate stain). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the structure of the compound and can be used for quantitative purity assessment (qNMR) with an internal standard. | Look for the characteristic signals of the ethyl ester and the bromomethyl ketone moieties. Impurity signals can often be detected. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components and provides mass information for identification of the product and any impurities. | A suitable GC column (e.g., a non-polar stationary phase like ZB-5MS) and temperature program are necessary for good separation.[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. | A suitable column (e.g., C18 for reverse-phase) and mobile phase must be developed. |
Logical Flow for Purity Assessment
Caption: A logical workflow for the comprehensive purity analysis.
V. References
-
De Kimpe, N., & Verhé, R. (2010). Synthetic Access to Aromatic α-Haloketones. Molecules, 15(5), 3293–3324. [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Chen, S., Wu, C., & Zhang, Y. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. CN101948374B.
-
Reddit. (2021). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
Ley, S. V., Massi, A., Rodríguez, F., & Horwell, D. C. (2002). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (21), 2495–2497. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (e)-5-bromo-4-oxo-2-pentenoate. PubChem. Retrieved from [Link]
-
Max Planck Institute. (n.d.). Supporting Information. MPG.PuRe. Retrieved from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
-
Weiler, L. (1974). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry, 52(12), 2157-2163. [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:14594-25-3. Retrieved from [Link]
-
Raja, G., Kumar, B. S., & Kumar, A. (2020). A validated GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin Sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). Synthesis of (S)-(+)-3-hydroxybutyric acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition?. Retrieved from [Link]
-
Sharma, P., Rathi, A. K., & Kumar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13247. [Link]
-
Wikipedia. (n.d.). Ethyl levulinate. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2019). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Suschem, 2(1), 26-34. [Link]
-
Organic Syntheses. (n.d.). bromoacetone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl-5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]
-
Saperi, A. A., Othman, M. R., & Amin, N. A. S. (2024). CATALYTIC REACTION STUDY OF LEVULINIC ACID ESTERIFICATION TO ETHYL LEVULINATE USING MODIFIED CARBON CATALYST AND ACIDIC DES. Malaysian Journal of Catalysis, 7(2), 724-734.
-
Žilnik, L. F., & Likozar, B. (2021). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate. Catalysts, 11(10), 1215. [Link]
-
AbdulKareem-Alsultan, G., Asikin-Mijan, N., & Taufiq-Yap, Y. H. (2019). PRODUCTION OF ETHYL LEVULINATE VIA ESTERIFICATION REACTION OF LEVULINIC ACID IN THE PRESENCE OF ZrO2. Malaysian Journal of Analytical Sciences, 23(1), 45-51.
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. AE-117 [extension.purdue.edu]
- 7. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Temperature for Ethyl 5-bromo-4-oxopentanoate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the temperature for reactions involving Ethyl 5-bromo-4-oxopentanoate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.
A Note on Thermal Stability
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions with this compound and provides a systematic approach to resolving them through temperature optimization.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is a lower-than-expected or complete absence of the desired product. Temperature plays a critical role in reaction kinetics, and improper temperature control can be a primary cause.
Systematic Troubleshooting:
-
Verify Initial Reaction Temperature: For many reactions involving alkyl halides, starting at a lower temperature and gradually warming the reaction mixture is a prudent approach. This is especially true for exothermic reactions. If you are not observing any product formation, it's possible the activation energy is not being met.
-
Recommendation: If your reaction is being run at room temperature or below without success, consider gradually increasing the temperature in 5-10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each stage.
-
-
Assess Reaction Time in Conjunction with Temperature: An insufficient reaction time at a given temperature can result in low conversion.
-
Recommendation: If you suspect the reaction is proceeding slowly, extend the reaction time at the current temperature before deciding to increase the heat. Sometimes, patience is the key to a successful transformation.
-
-
Consider the Impact of Solvent Choice: The boiling point of your solvent will dictate the maximum temperature of your reaction at atmospheric pressure.
-
Recommendation: If the desired reaction temperature is higher than the boiling point of your current solvent, select a higher-boiling solvent that is compatible with your reaction chemistry.
-
Issue 2: Formation of Multiple Products or Impurities
The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products. Elevated temperatures can often accelerate side reactions.
Systematic Troubleshooting:
-
Evaluate for Potential Side Reactions: this compound is susceptible to several side reactions, particularly at higher temperatures. These can include:
-
Optimize for a Lower Temperature Profile:
-
Recommendation: If you are observing significant impurity formation, try running the reaction at a lower temperature for a longer period. This can often favor the desired reaction pathway, which may have a lower activation energy than competing side reactions.
-
-
Controlled Heating and Cooling:
-
Recommendation: Utilize an oil bath with a reliable temperature controller to maintain a stable reaction temperature. Avoid localized overheating, which can occur with heating mantles. For reactions that are initiated at low temperatures, ensure a slow and controlled warm-up to the desired reaction temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature optimization for reactions with this compound.
Q1: What is a good starting temperature for a reaction with this compound?
A1: A judicious starting point for many reactions is room temperature (approximately 20-25 °C). This allows for careful monitoring of the initial reaction rate and any exothermicity. If no reaction is observed, a gradual increase in temperature is recommended. For reactions that are known to be sluggish, starting at a slightly elevated temperature, such as 40-50 °C, may be appropriate. For instance, some Hantzsch pyridine syntheses, which can utilize related β-ketoesters, have been successfully performed at 50 °C.[4]
Q2: How does the choice of base affect the optimal reaction temperature?
A2: The strength and steric bulk of the base can significantly influence the reaction outcome and the optimal temperature. A strong, non-nucleophilic base at low temperatures may favor deprotonation for certain reactions, while a weaker base might require higher temperatures to achieve the same result. It is crucial to consider the potential for base-mediated side reactions, such as the Favorskii rearrangement, which can be temperature-dependent.
Q3: Can microwave irradiation be used to heat reactions with this compound?
A3: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions. It allows for rapid and uniform heating of the reaction mixture. However, careful optimization of the temperature and irradiation time is necessary to avoid decomposition of the starting material and the formation of byproducts. A study on the synthesis of a flavor compound using a similar bromo-ester found optimal conditions under microwave irradiation to be between 80-85 °C.[5]
Q4: What are the signs of thermal decomposition of this compound?
A4: A visible darkening of the reaction mixture, often to a brown or black color, can be an indicator of decomposition. The formation of insoluble materials may also be observed. If you suspect decomposition, it is advisable to stop the reaction and analyze a sample to identify any degradation products.
Data and Protocols
Table 1: General Temperature Recommendations for Common Reaction Types
| Reaction Type | Recommended Starting Temperature (°C) | General Notes |
| Nucleophilic Substitution | 20 - 25 | Can be gently heated if the reaction is slow. |
| Hantzsch Pyridine Synthesis | 50 - 80 | Often requires elevated temperatures.[4] |
| Favorskii Rearrangement | 50 - 60 | A specific example showed a reaction at 55 °C.[6] |
| Cyclization Reactions | 25 - 100 | Highly dependent on the specific reaction and solvent. |
Experimental Protocol: General Procedure for a Test Reaction
This protocol outlines a general method for performing a small-scale test reaction to determine the optimal temperature.
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the substrate in the chosen solvent.
-
Reagent Addition: Add this compound to the reaction mixture. If a base or other reagent is required, add it at this stage.
-
Initial Temperature: Begin stirring the reaction at room temperature (20-25 °C).
-
Monitoring: After 30 minutes, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for product formation.
-
Temperature Increase: If no or minimal product formation is observed, increase the temperature by 10 °C using a temperature-controlled oil bath.
-
Repeat Monitoring: After another 30 minutes at the new temperature, take another aliquot and analyze it.
-
Optimization: Continue this process of incremental temperature increases and monitoring until a satisfactory reaction rate is achieved with minimal byproduct formation.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield by optimizing temperature and related parameters.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Stability and degradation of Ethyl 5-bromo-4-oxopentanoate
Technical Support Center: Ethyl 5-bromo-4-oxopentanoate
Prepared by the Senior Application Science Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 14594-25-3). It provides in-depth answers to frequently asked questions and detailed troubleshooting workflows to address common experimental challenges, ensuring the stability and effective use of this versatile intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: Proper storage is critical to prevent degradation. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For maximum stability, we recommend storage at +4°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2] The molecule possesses multiple reactive sites—an ester, a ketone, and an α-bromo ketone—making it susceptible to moisture, heat, and light, which can catalyze degradation.
Question 2: What is the expected shelf-life, and how can I quickly assess the quality of a newly received or stored batch?
Answer: While a specific shelf-life depends on the supplier and storage conditions, a quick quality assessment is advisable. Visually, the compound should be a clear liquid, free of discoloration or precipitates. A simple analytical check via TLC or ¹H NMR is recommended. The NMR spectrum should be clean, showing characteristic peaks without significant signals corresponding to hydrolysis (a new carboxylic acid proton) or elimination products. For quantitative assessment, HPLC or GC analysis should confirm a purity of >97%.[2]
Question 3: What are the primary degradation pathways for this compound?
Answer: The compound's structure dictates its primary degradation routes. Understanding these pathways is key to preventing the formation of impurities that can complicate subsequent reactions.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, yielding 5-bromo-4-oxopentanoic acid. This is often initiated by atmospheric moisture if the container is not properly sealed.
-
Nucleophilic Substitution/Elimination: The bromine atom is positioned alpha to a ketone, making it highly reactive. It can be displaced by various nucleophiles (including water, alcohols, or amines) or undergo base-catalyzed elimination to form ethyl 4-oxo-pent-2-enoate.[3][4]
-
Self-Condensation: Under basic conditions, enolate formation can lead to self-condensation reactions, resulting in oligomeric impurities.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways of this compound.
Question 4: What solvents, reagents, or materials are considered incompatible with this compound?
Answer: Given its reactivity, several substances should be avoided during storage and use:
-
Strong Bases: Agents like hydroxides, alkoxides, and strong amines can promote elimination and self-condensation reactions.[5]
-
Strong Oxidizing Agents: These can react with the ketone or other parts of the molecule.[5]
-
Protic Nucleophilic Solvents: Solvents like methanol or ethanol can slowly displace the bromide over time, especially with heat or catalysts. While often used in reactions, prolonged storage in these solvents is not recommended.
-
Reactive Metals: Avoid contact with metals that can catalyze decomposition. Use glass or inert plastic labware.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Problem: Inconsistent reaction yields and the appearance of unknown impurities by TLC or LC-MS.
This is a frequent issue stemming from the degradation of the starting material. The workflow below provides a logical path to diagnose the root cause.
Caption: Troubleshooting workflow for reactions involving this compound.
Detailed Causal Analysis:
-
Cause 1: Starting Material Degradation: If the purity check fails, the most common culprit is hydrolysis. The resulting carboxylic acid can interfere with subsequent steps, particularly in base-catalyzed reactions where it will quench the base.
-
Validation: Use the HPLC method (Protocol B) to detect an earlier-eluting, more polar impurity. Confirm its identity by LC-MS; the mass will correspond to the hydrolyzed acid (M-H of 207/209).
-
-
Cause 2: Unsuitable Reaction Conditions: If the starting material is pure, the reaction conditions are likely promoting degradation.
-
Base-Induced Elimination: Strong bases readily abstract the proton at C-3, leading to the elimination of HBr and the formation of a highly reactive α,β-unsaturated ketone. This byproduct can then undergo Michael addition or polymerization.
-
Solvent Interference: Using a nucleophilic solvent like an alcohol can lead to a competing Sₙ2 reaction at C-5, replacing the bromine with an alkoxy group. This is often observed as a side product in mass spectrometry.
-
Section 3: Standardized Protocols & Methodologies
To ensure reproducibility and accuracy, we provide the following validated protocols for handling and analysis.
Protocol A: Recommended Storage and Handling
-
Receipt: Upon receipt, visually inspect the container for a secure seal.
-
Storage: Immediately place the sealed container in a refrigerator at +4°C, away from light.[2] If the product will be used over an extended period, consider aliquoting it under an inert atmosphere (e.g., in a glovebox) into smaller vials to minimize repeated exposure of the main stock to air and moisture.
-
Handling: Always handle the compound in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Use clean, dry glass or chemically resistant plastic syringes and pipettes.
-
After Use: Tightly reseal the container, purge with an inert gas if possible, and return it to cold storage promptly.
Protocol B: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is effective for detecting non-volatile impurities such as the hydrolysis product.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection if coupled. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 15 min | A broad gradient to ensure elution of both polar (degradants) and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | The ketone chromophore absorbs at this wavelength. |
| Sample Prep. | Dissolve ~1 mg in 1 mL of Acetonitrile. | Acetonitrile is a strong, compatible solvent.[8] |
Protocol C: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile impurities and residual solvents.[9]
| Parameter | Specification | Rationale |
| Column | ZB-5MS or equivalent (30m x 0.25mm, 0.25µm) | A low-polarity 5% phenyl-arylene column provides excellent separation for a wide range of analytes.[9] |
| Inlet Temp. | 250°C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 20°C/min | Starts at a low temperature to separate volatiles, then ramps to elute the main compound. |
| Detector | Mass Spectrometer (Scan mode, 40-450 m/z) | Provides mass information for peak identification. |
| Sample Prep. | Dilute 1 µL in 1 mL of Ethyl Acetate or DCM. | These are volatile solvents that will elute early and not interfere with the analysis.[10][8] |
References
-
14594-25-3,this compound. AccelaChem. [Link]
-
Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. NJ.gov. [Link]
-
Ethyl (e)-5-bromo-4-oxo-2-pentenoate. PubChem. [Link]
-
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate (bromo/chloro mixture). BuyersGuideChem. [Link]
-
Raja, G., et al. (2020). A validated GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
-
This compound. Chemsrc. [Link]
-
The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 14594-25-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate (bromo/chloro mixture) | C9H15BrO3 - BuyersGuideChem [buyersguidechem.com]
Technical Support Center: Ethyl 5-bromo-4-oxopentanoate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-4-oxopentanoate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during this synthesis. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying chemical principles to ensure both accuracy and practical utility.
Frequently Asked Questions (FAQs)
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. My starting material, ethyl levulinate (ethyl 4-oxopentanoate), seems to be unreacted or has formed multiple unidentified side products. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the α-bromination of ethyl levulinate is a common issue that can often be traced back to several key factors related to the reaction mechanism, which proceeds via an enol or enolate intermediate.
Underlying Principles: The α-bromination of a ketone, such as ethyl levulinate, occurs at the carbon adjacent to the carbonyl group.[1][2] The reaction is typically catalyzed by acid, which promotes the formation of an enol tautomer.[1][2] This enol then acts as a nucleophile, attacking the electrophilic bromine. The rate-determining step is often the formation of the enol, making the concentration of the ketone and the acid catalyst critical.[1]
Troubleshooting Steps & Explanations:
-
Purity and Stoichiometry of Reagents:
-
Ethyl Levulinate: Ensure the starting material is pure. The presence of impurities can lead to side reactions. You can verify the purity of ethyl levulinate by checking its physical properties, such as boiling point (206 °C) and density (1.012 g/mL).[3][4]
-
Brominating Agent: The choice and handling of the brominating agent are crucial. While molecular bromine (Br₂) is commonly used, it is highly reactive and can lead to over-bromination or other side reactions.[5] Consider using a milder and more selective brominating agent like N-Bromosuccinimide (NBS) or bromodimethylsulfonium bromide (BDMS).[6] Ensure the stoichiometry is correct; an excess of bromine can lead to di-brominated byproducts.[7]
-
-
Reaction Conditions:
-
Temperature Control: The bromination of ketones can be exothermic. It is essential to maintain the recommended reaction temperature. Running the reaction at too high a temperature can promote side reactions, including elimination and decomposition. Conversely, a temperature that is too low may stall the reaction.
-
Solvent Choice: The solvent plays a critical role. For acid-catalyzed bromination, solvents like acetic acid or diethyl ether are often employed.[1][8] The solvent should be anhydrous, as water can interfere with the reaction.
-
-
Catalyst and Reaction Time:
-
Acid Catalyst: If using an acid-catalyzed pathway, ensure the catalyst (e.g., HBr in acetic acid) is fresh and added in the correct amount. The acid concentration influences the rate of enol formation.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
FAQ 2: Formation of Multiple Products and Impurities
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of several impurities. What are the potential side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a frequent challenge in the synthesis of this compound. Understanding the possible side reactions is key to optimizing your procedure for a cleaner product.
Potential Side Reactions:
-
Di-bromination: The most common side product is the di-brominated species, ethyl 3,5-dibromo-4-oxopentanoate. This occurs when the initially formed monobromo product reacts further with the brominating agent.
-
Ester Hydrolysis: If water is present in the reaction mixture, particularly under acidic or basic conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid (5-bromo-4-oxopentanoic acid).[9]
-
Knoevenagel Condensation: Under basic conditions, self-condensation of the starting material or product can occur, leading to higher molecular weight impurities.[10][11]
-
Decomposition: α-bromo ketones can be unstable and may decompose upon prolonged heating or exposure to light.[12]
Strategies for Minimizing Side Products:
| Strategy | Explanation |
| Control Stoichiometry | Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to ensure full conversion of the starting material, but avoid a large excess to minimize di-bromination. |
| Reaction Temperature | Maintain a low and consistent temperature throughout the addition of the brominating agent to control the reaction rate and reduce side reactions. |
| Anhydrous Conditions | Use dry solvents and glassware to prevent hydrolysis of the ester functionality. |
| Purification Method | Column chromatography is often necessary to separate the desired product from impurities. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. |
Visualizing the Reaction Pathway:
Caption: Reaction scheme for the synthesis of this compound and common side products.
FAQ 3: Product Instability and Purification Challenges
Question: I've managed to synthesize the product, but it seems to decompose during purification or storage. What is the stability of this compound, and what are the best practices for its purification and storage?
Answer:
The stability of α-bromo ketones is a valid concern, as they can be susceptible to degradation. Proper handling during and after the synthesis is critical for obtaining and maintaining a pure product.
Stability Profile:
This compound, being an α-bromo ketone, can be sensitive to:
-
Light: Photochemical decomposition can occur.
-
Heat: Thermal decomposition is possible, especially during distillation at atmospheric pressure.
-
Bases: Strong bases can promote elimination reactions, leading to the formation of α,β-unsaturated ketones.[2]
-
Nucleophiles: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[13]
Recommended Purification and Storage Protocols:
Purification Workflow:
Caption: Recommended workflow for the purification of this compound.
Step-by-Step Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with a mild base solution like saturated sodium bicarbonate to neutralize any remaining acid. Wash with brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature to avoid thermal decomposition.
-
Column Chromatography: This is the preferred method for purification. Use a silica gel column and a suitable eluent system, such as a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen) to ensure long-term stability.
By carefully controlling the reaction conditions and following these purification and storage guidelines, you can successfully synthesize and maintain the integrity of this compound for your research needs.
References
-
Various Authors. Knoevenagel condensation of malononitrile and ethylcyanoacetate with various aldehydes. Royal Society of Chemistry. [Link]
-
De Risi, C., et al. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. The Reactions of α-Bromo Ketones with Primary Amines. Journal of the American Chemical Society. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Mol-Instincts. ethyl 4-oxopentanoate. [Link]
-
Zibuck, R., & Streiber, J. M. A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry. [Link]
-
Chemsrc. This compound. [Link]
-
Portilla, J., et al. Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]
-
Unknown Author. GROUP-1. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
McMurry, J. Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
Unknown Author. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. [Link]
-
LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Matrix Fine Chemicals. ETHYL 4-OXOPENTANOATE. [Link]
-
ChemHelp ASAP. Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]
-
Khan, A. T., et al. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
-
Aidic. Ethyl Levulinate Synthesis from Levulinic Acid and Furfuryl Alcohol by Using Modified Carbon Cryogels. [Link]
-
PubChem. Ethyl (e)-5-bromo-4-oxo-2-pentenoate. [Link]
-
Noël, T., et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]
-
Siler, D. A., et al. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. National Institutes of Health. [Link]
-
AccelaChemBio. This compound. [Link]
-
LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
PubChem. Ethyl 5-bromo-4,4-difluoropentanoate. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Ashenhurst, J. Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
PubChem. Mthis compound. [Link]
-
Organic Syntheses. Valeric acid, δ-bromo-, methyl ester. [Link]
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Technical Support Center: Navigating Challenges in Ethyl 5-bromo-4-oxopentanoate Reactions
Welcome to our dedicated technical support center for Ethyl 5-bromo-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific understanding and practical solutions needed to achieve optimal results.
Introduction to this compound
This compound is a highly functionalized molecule containing a terminal α-bromo ketone, a keto group, and an ethyl ester. This unique combination of reactive sites makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including furans, pyridines, and other complex molecular architectures. However, its polyfunctional nature can also present specific synthetic challenges. This guide will help you navigate these complexities with confidence.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems encountered in key reactions involving this compound.
Furan Synthesis (Feist-Benary and Paal-Knorr Type Reactions)
The reaction of this compound with β-dicarbonyl compounds is a common strategy for synthesizing substituted furans.[1][2][3]
Question 1: I am attempting a Feist-Benary furan synthesis with ethyl acetoacetate, but I am getting a low yield of the desired furan. What could be the issue?
Answer:
Low yields in the Feist-Benary synthesis can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Causality: The Feist-Benary synthesis is a base-catalyzed condensation reaction.[2][3] The choice and stoichiometry of the base are critical. A weak base is typically used to deprotonate the β-dicarbonyl compound, forming an enolate that then attacks the α-bromo ketone.[2]
-
Troubleshooting Steps:
-
Base Selection: If you are using a very weak base, the enolate formation might be inefficient. While strong bases like sodium ethoxide can be used, they may lead to side reactions like ester hydrolysis.[2] Consider using a mild organic base like pyridine or triethylamine.[2]
-
Reaction Temperature: The reaction often requires heating.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature to reflux in a suitable solvent like ethanol or DMF can improve the reaction rate.[2]
-
Side Reactions: The primary competing reaction is often elimination of HBr from the this compound, especially at higher temperatures with stronger bases. This would form an unsaturated ketone that may not participate in the desired cyclization. To mitigate this, use a non-nucleophilic, moderately strong base and control the temperature carefully.
-
Purification: Furan products can sometimes be challenging to purify. Ensure you are using an appropriate purification method, such as column chromatography on silica gel or vacuum distillation, to isolate your product effectively.[1]
-
Question 2: I am observing the formation of a significant byproduct in my Paal-Knorr type synthesis. How can I identify and minimize it?
Answer:
In a Paal-Knorr type synthesis, which involves the cyclization of a 1,4-dicarbonyl intermediate, the most common byproduct is often a furan resulting from self-condensation or alternative cyclization pathways.[4][5]
-
Causality: The desired reaction involves the initial alkylation of a β-dicarbonyl compound with this compound to form a 1,4,7-tricarbonyl intermediate, which then undergoes acid-catalyzed cyclization.[4] A common byproduct can be the furan formed from the self-cyclization of the 1,4-dicarbonyl precursor of the desired product under acidic conditions without the intended subsequent reaction.[5]
-
Troubleshooting Steps:
-
Control of Acidity: While the Paal-Knorr reaction is acid-catalyzed, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts from the 1,4-dicarbonyl intermediate.[5] Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can provide better control.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize byproduct formation.
-
Stepwise Synthesis: If one-pot synthesis is problematic, consider a stepwise approach. First, synthesize and isolate the 1,4-dicarbonyl intermediate under basic or neutral conditions. Then, subject the purified intermediate to acid-catalyzed cyclization to form the furan.
-
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[6][7]
Question 3: My Hantzsch pyridine synthesis using this compound, an aldehyde, and a β-ketoester is giving a complex mixture of products and a low yield of the desired pyridine.
Answer:
The Hantzsch synthesis involves a cascade of reactions, and the presence of the reactive α-bromo ketone functionality in your substrate can lead to complications.[7][8]
-
Causality: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7] The mechanism includes a Knoevenagel condensation followed by a Michael addition and cyclization.[6] The α-bromo ketone in your starting material can participate in unwanted side reactions with the amine or enolates present in the reaction mixture.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the ketone in this compound before the Hantzsch reaction. A common protecting group for ketones is an acetal or ketal. After the successful synthesis of the pyridine ring, the protecting group can be removed under acidic conditions.
-
Reaction Conditions Optimization: The Hantzsch reaction can be sensitive to reaction conditions. Experiment with different solvents (e.g., ethanol, water, glycerol) and catalysts.[6] Sometimes, metal-free protocols or microwave irradiation can improve yields and reduce side reactions.[6][7]
-
Order of Addition: The order of adding the reagents can be crucial. Try adding the aldehyde and β-ketoester first to allow for the Knoevenagel condensation to proceed before introducing the this compound and the ammonia source.
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound.[9][10]
Question 4: I am trying to perform a Knoevenagel condensation with the ketone moiety of this compound and malononitrile, but the reaction is not proceeding as expected.
Answer:
While aldehydes are generally more reactive in Knoevenagel condensations, ketones can also participate, although they often require more forcing conditions.[10][11] The presence of the α-bromo group can also influence the reaction.
-
Causality: The Knoevenagel condensation is a base-catalyzed reaction.[9] The base deprotonates the active methylene compound to form a carbanion, which then attacks the carbonyl carbon. The reactivity of the ketone in this compound might be lower than that of a simple ketone due to steric and electronic factors.
-
Troubleshooting Steps:
-
Catalyst Choice: A weak base like piperidine or pyridine is typically used.[12] If the reaction is slow, a slightly stronger base might be necessary. However, be cautious as stronger bases can promote elimination of HBr.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water, for instance by azeotropic distillation with a Dean-Stark trap, can shift the equilibrium towards the product.[10]
-
Alternative Substrate: If direct condensation is problematic, consider converting the ketone to a more reactive species. For example, formation of an enamine from the ketone could facilitate the subsequent reaction with the active methylene compound.
-
Competing Reactions: The α-bromo ketone is susceptible to nucleophilic attack by the deprotonated active methylene compound at the carbon bearing the bromine, leading to substitution rather than condensation. To favor the Knoevenagel condensation, use a milder base and carefully control the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is an α-bromo ketone, and these compounds can be lachrymatory and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For storage, it should be kept in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Q2: What are the main decomposition pathways for this compound?
A2: The primary decomposition pathway is the elimination of hydrogen bromide (HBr) to form ethyl 4-oxo-5-pentenoate. This process can be accelerated by heat, light, and the presence of bases. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can also occur in the presence of acid or base and water.
Q3: Can I use other halogens (Cl, I) instead of bromine in this scaffold for my reactions?
A3: Yes, the chloro and iodo analogs can also be used. The reactivity of the α-halo ketone generally follows the order I > Br > Cl.[1] Therefore, the iodo analog will be more reactive, which can be advantageous for sluggish reactions but may also lead to more side products. The chloro analog will be less reactive and may require more forcing conditions.
Q4: How can I effectively monitor the progress of reactions involving this compound?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring these reactions. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis and to confirm the identity of products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Data and Protocols
Table 1: Recommended Reaction Conditions for Furan Synthesis
| Reaction Type | β-Dicarbonyl Compound | Base | Solvent | Temperature | Typical Yield | Reference |
| Feist-Benary | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | Moderate to Good | [1] |
| Feist-Benary | Acetylacetone | Triethylamine | DMF | 80 °C | Good | [2] |
| Paal-Knorr (via intermediate) | Diethyl malonate | NaH | THF | 0 °C to RT | Good (alkylation step) | N/A |
| Paal-Knorr (cyclization) | 1,4-dicarbonyl intermediate | p-TsOH | Toluene | Reflux | Good to Excellent | [4] |
Experimental Protocol: Feist-Benary Synthesis of Ethyl 5-(2-ethoxycarbonyl-1-methylvinyl)-2-methylfuran-3-carboxylate
This protocol provides a general procedure for the Feist-Benary synthesis using this compound and ethyl acetoacetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Pyridine (1.5 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and anhydrous ethanol.
-
Add ethyl acetoacetate and pyridine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure furan product.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Furan Synthesis
Caption: A logical workflow for troubleshooting low yields in furan synthesis.
Diagram 2: Feist-Benary Furan Synthesis Mechanism
Caption: The mechanism of the Feist-Benary furan synthesis.
References
- This reference is not available in the provided search results.
- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem.
- Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia.
- Jamison, T. F., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
- Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Alfa Chemistry.
- Li, J. J., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing.
- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
- Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia.
- BenchChem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. PrepChem.com.
- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group.
- Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central.
- Ambeed.com. (n.d.). Feist-Bénary Furan Synthesis. Ambeed.com.
- Singh, J., & Singh, J. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- This reference is not available in the provided search results.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Thermo Fisher Scientific - US.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
- The Umbrella Academy. (2023, January 14).
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Chemrio. (n.d.). Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate. Chemrio.
- PubChem. (n.d.). Ethyl 5-bromo-4,4-difluoropentanoate. PubChem.
- Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Ashenhurst, J. (2012, September 12).
- Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
- Scribd. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- This reference is not available in the provided search results.
- PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. PubChem.
- MyBioSource. (n.d.). Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate biochemical. MyBioSource.
- Ashenhurst, J. (2011, February 14).
Sources
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
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- 11. m.youtube.com [m.youtube.com]
- 12. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Ethyl 5-bromo-4-oxopentanoate
Welcome to the dedicated support center for Ethyl 5-bromo-4-oxopentanoate (CAS: 14594-25-3). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate and require the highest standards of purity for their applications, such as in the synthesis of PROTACs and other pharmaceutical agents.[1] We will explore common purification challenges and provide robust, field-tested solutions to enhance the quality of your material.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of high-purity this compound?
A: Pure this compound is typically a colorless to pale yellow oil.[2] The presence of a significant yellow or brown hue often indicates the presence of impurities or degradation products. This compound contains an α-bromoketone moiety, which can be susceptible to degradation, particularly in the presence of nucleophiles, bases, and prolonged exposure to heat or light. For long-term storage, it is advisable to keep the material under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize decomposition.
Q2: What are the most common impurities I should expect from the synthesis?
A: Impurities are largely dependent on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor ester (e.g., Ethyl 5-oxopentanoate).[3]
-
Brominating Agent Residues: Residual bromine or by-products from reagents like N-Bromosuccinimide (NBS).
-
Di-brominated Species: Over-bromination can lead to the formation of Ethyl 3,5-dibromo-4-oxopentanoate.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., THF, ethyl acetate, hexanes).
-
Degradation Products: Hydrolysis of the ester or reactions involving the bromo-ketone functionality.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, unreacted starting materials, and by-products.[4]
-
High-Performance Liquid Chromatography (HPLC): Ideal for analyzing non-volatile impurities and assessing the primary purity of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities with distinct NMR signals. Quantitative NMR (qNMR) can be used for absolute purity determination without a specific reference standard.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (ester carbonyl, ketone carbonyl) and the absence of certain impurities (e.g., hydroxyl groups from hydrolysis).[5]
Purification & Analysis Workflow
The following diagram outlines a systematic approach to purifying and analyzing this compound.
Caption: General workflow for purification and analysis.
Troubleshooting Common Purification Issues
Problem: My crude product is a dark yellow or brown oil, but the literature says it should be pale yellow.
-
Causality: Dark coloration is often due to trace amounts of bromine or acidic impurities that can catalyze decomposition or polymerization reactions. The α-bromoketone functional group can be sensitive, and prolonged reaction times or high temperatures during workup can contribute to color formation.
-
Solution:
-
Aqueous Wash: Before concentrating the organic extract, wash it with a mild reducing agent solution, such as 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to quench any residual bromine. Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic by-products.[6]
-
Activated Carbon Treatment: If the color persists after washing, you can dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir it with a small amount of activated charcoal for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal before proceeding with chromatography or solvent evaporation.
-
Problem: I am observing poor separation and significant streaking during silica gel column chromatography.
-
Causality: Both the ketone and ester functionalities in the molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. This is a common issue with polar compounds.[7] Furthermore, if the compound is unstable on silica, degradation can occur directly on the column, resulting in a smear of impurities.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to find an optimal eluent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the product.[8] Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Deactivate the Silica Gel: Tailing can often be mitigated by deactivating the silica gel. This can be done by pre-treating the silica with triethylamine. A common method is to use an eluent system containing a small percentage (0.1-1%) of triethylamine. This neutralizes the acidic sites on the silica gel, improving peak shape.
-
Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., diol).
-
Troubleshooting Flowchart: Column Chromatography
Sources
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- 3. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Ethyl 5-bromo-4-oxopentanoate Reactions
Welcome to the technical support center for reactions involving Ethyl 5-bromo-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the critical workup and purification stages of your experiments. The following information is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Reaction Monitoring & Quenching
Q1: How can I effectively monitor the progress of my bromination reaction to produce this compound?
A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
TLC Protocol:
-
Prepare a TLC chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 to 1:1 v/v)[1].
-
On a silica gel TLC plate, spot the starting material (Ethyl 4-oxopentanoate), the reaction mixture, and a co-spot of both.
-
Develop the plate and visualize the spots. This compound is a ketone and can be visualized using a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) stain, which are effective for aldehydes and ketones[2][3]. The product will also likely be UV active due to the carbonyl group. Iodine vapor is another general-purpose visualization method[3].
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Q2: What is the best way to quench the reaction and remove excess bromine?
A2: After confirming the reaction's completion via TLC, the mixture should be cooled and then quenched to neutralize any remaining bromine. A common and effective method is to wash the reaction mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears[4].
Workup & Extraction
Q3: What is a standard aqueous workup procedure for a reaction mixture containing this compound?
A3: A typical workup involves an acidic wash followed by extraction with an organic solvent. Acidic conditions are generally preferred for the workup of α-halo ketones to prevent side reactions like polyhalogenation that can occur in basic media.
-
Step-by-Step Aqueous Workup Protocol:
-
After quenching, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane[4][5].
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts (e.g., HBr)[4]. Perform this wash carefully to avoid excessive pressure buildup from CO₂ evolution.
-
Water[5].
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water[6].
-
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5].
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product[4].
-
Q4: I'm observing a persistent emulsion during the extraction process. How can I resolve this?
A4: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can effectively separate the layers.
Product Stability & Impurities
Q5: Is this compound susceptible to hydrolysis during the aqueous workup?
A5: Yes, the ester functional group in this compound can undergo hydrolysis, especially under prolonged exposure to acidic or basic conditions[7][8]. To minimize hydrolysis:
-
Use Mild Conditions: Perform the aqueous workup with dilute acidic or basic solutions and avoid prolonged contact times.
-
Low Temperature: Conduct the workup at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis[6].
-
Prompt Extraction: Proceed with the extraction and drying steps promptly after the washes.
The hydrolysis of the ester would lead to the formation of 5-bromo-4-oxopentanoic acid.
Q6: What are the common impurities I should expect, and how can they be identified?
A6: Common impurities can include:
-
Unreacted Starting Material: Ethyl 4-oxopentanoate.
-
Over-brominated Products: Dibrominated species can form, especially with excess bromine or prolonged reaction times[1].
-
Hydrolysis Product: 5-bromo-4-oxopentanoic acid.
-
Solvent Residues: Residual solvents from the reaction or workup.
These impurities can often be identified by analytical techniques such as ¹H NMR, GC-MS, and LC-MS. For example, the presence of the starting material can be confirmed by the absence of the characteristic signals for the brominated product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of this compound from the starting material or other impurities during column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. Gradually increasing the polarity of the eluent should provide better separation. A shallow gradient is often more effective for separating compounds with similar polarities[1]. |
| Column Overloading | Do not exceed the recommended capacity of your column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Poor Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. |
| Co-elution of Impurities | If impurities have very similar polarity to the product, consider alternative purification methods such as fractional distillation under reduced pressure or recrystallization if the product is a solid[1]. |
Recrystallization
Problem: The crude product oils out instead of crystallizing during recrystallization.
| Possible Cause | Solution |
| Solvent is too polar | Choose a less polar solvent or a solvent mixture. Test the solubility of your crude product in various solvents on a small scale first. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out. |
| Presence of impurities | Impurities can inhibit crystallization. Try to purify the crude product further by a quick filtration through a plug of silica gel before attempting recrystallization. |
| Supersaturation | Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. Adding a seed crystal of the pure product can also be effective. |
Experimental Protocols & Visualizations
General Workup and Purification Workflow
The following diagram illustrates a typical workflow for the workup and purification of a reaction mixture containing this compound.
Caption: General workflow for the workup and purification of this compound.
Troubleshooting Logic for Low Product Yield
This diagram outlines a logical approach to troubleshooting low yields in your reaction.
Sources
Technical Support Center: Optimizing Ethyl 5-bromo-4-oxopentanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. This compound is a key intermediate, notably used as a PROTAC linker in the development of targeted protein degraders.[1] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, focusing on catalyst selection and reaction optimization.
I. Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific experimental issues you might encounter. The synthesis, primarily an α-bromination of a ketone, is sensitive to reaction conditions, and catalyst choice is paramount for achieving high yield and purity.[2][3][4]
Question 1: Low Yield of this compound
"I'm experiencing a significantly lower yield than expected. What are the likely causes and how can I improve it?"
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or the formation of side products. Let's break down the potential causes and solutions:
-
Inefficient Enolization: The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate.[3][5] If the acid catalyst is too weak or used in insufficient amounts, the equilibrium between the keto and enol forms will favor the less reactive ketone, leading to a sluggish and incomplete reaction.
-
Solution: Ensure you are using a suitable acid catalyst. While various acids can be used, acetic acid is a common and effective choice.[6] The concentration of the acid is also critical; the reaction rate is dependent on both the ketone and acid concentrations.[4][5] Consider a slight excess of the acid to drive the enolization forward.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions, such as elimination or further bromination.
-
Solution: The reaction is often performed at room temperature or with gentle heating. If you observe a slow reaction, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid over-bromination.
-
-
Moisture Contamination: The presence of water can interfere with the reaction. It can hydrolyze the ester and also react with the brominating agent.
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.
-
Question 2: Formation of Multiple Brominated Byproducts
"My analysis shows the presence of di- and tri-brominated species. How can I improve the selectivity for the mono-brominated product?"
The formation of multiple brominated byproducts is a common issue, arising from the fact that the initial α-bromo ketone product can undergo further enolization and bromination.
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂) is a primary cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the brominating agent to ethyl levulinate. It is often preferable to add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time, thus favoring mono-bromination.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the less favorable second and third brominations to occur.
-
Solution: Monitor the reaction progress closely. As soon as the starting material is consumed (or a reasonable conversion is reached), quench the reaction to prevent further bromination. Running the reaction at a lower temperature, even if it takes longer, can significantly improve selectivity.
-
Question 3: Catalyst Deactivation or Inefficiency
"The reaction starts but then seems to stall. Could my catalyst be the issue?"
Catalyst deactivation is less common with simple acid catalysts like acetic acid in this specific reaction but can be a factor if you are exploring heterogeneous catalysts. However, the "stalling" is more likely related to equilibrium or reactant issues.
-
Reversibility of Enolization: While the bromination of the enol is irreversible, the initial enolization is an equilibrium process. If the conditions are not optimal, the concentration of the reactive enol intermediate may be too low to sustain the reaction rate.
-
Solution: Re-evaluate your catalyst choice and concentration. For the synthesis of the precursor, ethyl levulinate, from levulinic acid, heterogeneous catalysts like SnMCM-41 have shown high activity due to a good balance of Brønsted and Lewis acid sites.[7] While not directly for the bromination step, this highlights the importance of catalyst acidity. For bromination, ensuring a strong enough acid catalyst is present is key.
-
-
Purity of Starting Materials: Impurities in the ethyl levulinate can interfere with the catalyst or the reaction itself.
-
Solution: Ensure your starting ethyl levulinate is of high purity. If you are synthesizing it from levulinic acid, ensure complete conversion and purification before proceeding to the bromination step. The esterification of levulinic acid can be effectively catalyzed by solid acid catalysts like ZSM-5 or Amberlyst-15.[8][9]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What is the mechanism of the acid-catalyzed bromination of ethyl levulinate?
The acid-catalyzed α-bromination of ketones proceeds through an enol intermediate.[2] The mechanism involves three main steps:
-
Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A base (like the conjugate base of the acid) then removes an α-proton to form the enol.[3][6] This is typically the rate-limiting step.[3]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[2][6]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).[2]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. smooooth9-site-one.ssl-link.jp [smooooth9-site-one.ssl-link.jp]
- 8. researchgate.net [researchgate.net]
- 9. pure.southwales.ac.uk [pure.southwales.ac.uk]
Validation & Comparative
A Senior Scientist's Guide to Alkylating Agents: A Comparative Analysis of Ethyl 5-bromo-4-oxopentanoate
In the landscape of modern organic synthesis and drug development, the strategic introduction of alkyl groups is a cornerstone of molecular design. The choice of an alkylating agent is a critical decision that dictates not only the success of a reaction but also the downstream synthetic possibilities. While classic agents like alkyl halides and sulfonates are workhorses for simple alkylation, the demand for more sophisticated, functionalized building blocks has led to the prominence of reagents like Ethyl 5-bromo-4-oxopentanoate.
This guide provides an in-depth comparison of this compound with traditional alkylating agents. We will move beyond a simple catalog of reagents to explore the mechanistic nuances, comparative reactivity, and strategic applications that empower researchers to make informed decisions in their synthetic endeavors.
Section 1: The Unique Profile of this compound
This compound is not merely an alkylating agent; it is a bifunctional synthetic building block. Its structure, containing both an ethyl ester and an α-haloketone moiety, offers a unique combination of reactivity and functionality.
Structural and Electronic Attributes
The key to its enhanced reactivity lies in the α-haloketone functional group. The electron-withdrawing carbonyl group exerts a powerful inductive effect, polarizing the adjacent carbon-bromine bond. This increases the electrophilicity of the α-carbon, making it significantly more susceptible to nucleophilic attack compared to a standard alkyl halide.[1] This intrinsic activation is a fundamental advantage, often allowing for milder reaction conditions and faster kinetics.
Caption: The carbonyl group inductively withdraws electron density, enhancing the electrophilicity of the α-carbon.
Beyond simple alkylation, this reagent introduces a versatile keto-ester chain into the target molecule. This functionality can serve as a handle for a wide array of subsequent transformations, including cyclizations, reductions, and further elaborations, making it a valuable tool in complex molecule synthesis. Notably, it has found application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its utility in modern drug discovery.[2]
Section 2: A Comparative Framework for Traditional Alkylating Agents
To appreciate the advantages of this compound, it is essential to understand the characteristics of common alkylating agents.
Classification and Mechanism
Alkylating agents are broadly classified based on their structure and reactivity.[3][4]
-
Alkyl Halides (R-X): The classic choice. Reactivity follows the trend I > Br > Cl > F. They are workhorses for SN2 reactions.
-
Sulfonate Esters (R-OSO₂R'): Tosylates (OTs), mesylates (OMs), and triflates (OTf) are excellent leaving groups, making these reagents highly reactive, often more so than the corresponding halides.
-
Sulfates (R-OSO₃R'): Dimethyl sulfate and diethyl sulfate are cost-effective and highly reactive but are also noted for their high toxicity.[4]
These agents typically react via an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the leaving group in a single, concerted step.
Caption: Generalized workflow for the SN2 alkylation mechanism.
The choice among these agents is often a balance of reactivity, cost, safety, and the specific requirements of the synthesis.
Section 3: Head-to-Head Comparison: Reactivity, Scope, and Chemoselectivity
The decision to use this compound over a traditional agent hinges on key performance differences.
Quantitative Reactivity Comparison
The presence of the α-carbonyl group dramatically accelerates the rate of nucleophilic substitution. While direct kinetic data for this compound is sparse in comparative literature, data for analogous α-haloketones provides a clear and authoritative proxy. For instance, the reaction of chloroacetone with potassium iodide in acetone is approximately 36,000 times faster than the same reaction with 1-chloropropane, a simple alkyl halide.[5] This profound rate enhancement underscores the superior electrophilicity of the α-haloketone system.
| Reagent Class | Example | Relative Reactivity (Illustrative) | Key Features |
| α-Haloketone | This compound | Very High (>> Alkyl Halide) | Bifunctional; introduces keto-ester moiety. |
| Alkyl Halide | Ethyl Bromide | Baseline | Simple alkyl group transfer. |
| Sulfonate Ester | Ethyl Tosylate | High (> Alkyl Halide) | Excellent leaving group; clean reactions. |
| Dialkyl Sulfate | Dimethyl Sulfate | Very High | Highly reactive and toxic; simple methylation. |
Synthetic Scope and Strategic Considerations
-
Simple Alkylation: For simply adding an ethyl or methyl group to a heteroatom (O, N, S), traditional agents like ethyl bromide or dimethyl sulfate are often sufficient and more atom-economical.
-
Functional Group Installation: this compound excels when the goal is to install a carbon chain with latent functionality. It is the reagent of choice for building precursors to complex heterocyclic systems or for creating linkers in bioconjugation. α-haloketones are key reactants in the synthesis of thiazoles (Hantzsch synthesis) and pyrroles.[1]
-
Chemoselectivity and Side Reactions: A critical consideration for α-haloketones is the potential for the Favorskii rearrangement when treated with strong, non-sterically hindered bases like alkoxides.[5][6] This pathway leads to a rearranged ester product and can be a significant competing reaction. The choice of base (e.g., a weaker base like K₂CO₃ or a hindered, non-nucleophilic base) is therefore crucial to favor the desired SN2 pathway. Traditional alkylating agents are more prone to E2 elimination side reactions, especially with secondary or tertiary halides.
Section 4: Experimental Protocols & Supporting Data
To provide a practical context, we present two representative protocols. The first is a direct comparative experiment, while the second highlights a unique application of this compound.
Protocol 1: Comparative N-Alkylation of 4-Methoxyaniline
This protocol provides a direct, side-by-side comparison of alkylation efficiency.
Objective: To compare the rate and yield of N-alkylation using this compound versus Ethyl Bromide under identical basic conditions.
Materials:
-
4-Methoxyaniline
-
This compound
-
Ethyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Reaction vials, magnetic stir bars
-
TLC plates, HPLC for analysis
Methodology:
-
Preparation: In two separate 10 mL reaction vials, add 4-methoxyaniline (123 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to each vial and stir the suspension for 5 minutes at room temperature.
-
Reagent Addition:
-
To Vial A, add this compound (223 mg, 1.0 mmol).
-
To Vial B, add Ethyl Bromide (109 mg, 74 µL, 1.0 mmol).
-
-
Reaction: Seal both vials and heat to 60°C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or HPLC at 1-hour intervals, observing the consumption of the starting aniline.
-
Work-up: After completion (or after 24 hours), cool the reactions to room temperature, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Expected Outcome: The reaction in Vial A is expected to proceed significantly faster than in Vial B due to the enhanced electrophilicity of the α-haloketone.
Caption: Experimental workflow for the comparative N-alkylation study.
Protocol 2: Synthesis of a Substituted Thiazole (Hantzsch Synthesis)
This protocol demonstrates a powerful application unique to α-haloketones.
Objective: To synthesize an ethyl 2-amino-4-(3-ethoxycarbonyl-2-oxopropyl)thiazole-5-carboxylate derivative, showcasing a classic heterocycle formation.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (as a thiourea surrogate)
-
This compound
-
Ethanol
-
Reflux condenser
Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (76 mg, 1.0 mmol) in ethanol (20 mL).
-
Reagent Addition: Add this compound (223 mg, 1.0 mmol) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: Simplified mechanism for the Hantzsch Thiazole Synthesis.
Section 5: Conclusion and Recommendations
The choice of an alkylating agent is a strategic decision that extends beyond mere reactivity.
-
For simple, direct alkylation of heteroatoms, traditional agents like alkyl bromides or tosylates remain the most straightforward and economical choice.
-
When the synthetic goal involves the introduction of a versatile, functionalized carbon chain, this compound is a superior reagent. Its enhanced reactivity allows for milder conditions, and the installed keto-ester moiety opens a gateway to diverse and complex molecular architectures.
Researchers and drug development professionals must weigh the benefits of this enhanced functionality against potential side reactions like the Favorskii rearrangement. By carefully selecting reaction conditions, particularly the base and solvent, the immense synthetic potential of this compound can be fully realized, making it an indispensable tool for the modern synthetic chemist.
References
-
Al-Zaydi, K. M. (2024). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 29(5), 1085. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. As presented in: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. Available at: [Link]
-
ResearchGate. (2009). A comparison of several modern alkylating agents. Publication. Available at: [Link]
-
Wikipedia contributors. (n.d.). α-Halo ketone. Wikipedia. Available at: [Link]
-
Wikipedia contributors. (n.d.). Alkylation. Wikipedia. Available at: [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Ethyl 5-bromo-4-oxopentanoate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-bromo-4-oxopentanoate is a key bifunctional molecule increasingly utilized in pharmaceutical research, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates both an electrophilic bromo-keto moiety and a nucleophilic ester, making it a versatile building block for the synthesis of complex drug candidates. The efficient and scalable synthesis of this reagent is therefore of critical importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the construction of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The bromo-keto functional group allows for facile reaction with nucleophiles, such as those on ubiquitin ligase ligands, while the ethyl ester provides a handle for further chemical modification or linkage to a target protein ligand. The precise control over the synthesis of this linker is paramount to ensure the purity and efficacy of the final PROTAC molecule.
Primary Synthetic Route: Electrophilic Bromination of Ethyl Levulinate
The most direct and widely employed strategy for the synthesis of this compound is the electrophilic α-bromination of the readily available starting material, ethyl levulinate (also known as ethyl 4-oxopentanoate). This reaction proceeds via the enol or enolate form of the ketone, which attacks an electrophilic bromine source.
The regioselectivity of this reaction is a key consideration. Bromination can potentially occur at either the C3 or C5 position of the pentanoate backbone. However, under acidic or neutral conditions, the thermodynamically more stable enol is formed at the more substituted C4-C5 bond, leading to preferential bromination at the C5 position.
This guide will compare two common electrophilic bromine sources for this transformation: elemental bromine (Br₂) and N-Bromosuccinimide (NBS).
Route 1: Bromination with Elemental Bromine (Br₂)
This classical approach involves the direct reaction of ethyl levulinate with liquid bromine, often in a suitable solvent and sometimes with an acid catalyst to promote enolization.
The reaction is initiated by the acid-catalyzed enolization of ethyl levulinate. The resulting enol, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine. A subsequent deprotonation step yields the desired this compound and hydrogen bromide (HBr) as a byproduct.
Diagram of the Reaction Mechanism:
Sources
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 5-bromo-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 5-bromo-4-oxopentanoate and its Analytical Imperatives
This compound (CAS No: 14594-25-3) is a bifunctional molecule featuring an ethyl ester, a ketone, and a primary alkyl bromide.[1][2] Its molecular formula is C7H11BrO3, with a molecular weight of 223.07 g/mol .[3] The presence of these distinct functional groups dictates the selection of a multi-pronged analytical strategy for its complete characterization. The primary goals of this characterization are to:
-
Confirm the chemical structure and identity: Ensuring the correct connectivity of atoms and the presence of all expected functional groups.
-
Determine purity and identify impurities: Quantifying the target molecule and identifying any related substances, starting materials, or degradation products.
-
Establish a reliable analytical workflow for quality control: Implementing robust methods for routine analysis in a research or manufacturing setting.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (GC and HPLC) in achieving these goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and integration values.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ (ethyl ester) | ~1.2 | Triplet | 3H | Protons on the methyl group of the ethyl ester, split by the adjacent methylene group. |
| CH₂ (ethyl ester) | ~4.1 | Quartet | 2H | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| CH₂ (C2) | ~2.6 | Triplet | 2H | Protons on the methylene group adjacent to the ester carbonyl, split by the neighboring methylene group. |
| CH₂ (C3) | ~2.9 | Triplet | 2H | Protons on the methylene group adjacent to the ketone carbonyl, split by the neighboring methylene group. Deshielded due to the proximity of the ketone. |
| CH₂Br (C5) | ~4.0 | Singlet | 2H | Protons on the methylene group attached to the bromine atom. Expected to be a singlet as there are no adjacent protons. Significantly deshielded by the electronegative bromine and the adjacent ketone. |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds like ethyl 4-oxopentanoate.[4]
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| CH₃ (ethyl ester) | ~14 | Carbon of the methyl group in the ethyl ester. |
| CH₂ (ethyl ester) | ~61 | Carbon of the methylene group in the ethyl ester. |
| C2 | ~28 | Methylene carbon adjacent to the ester carbonyl. |
| C3 | ~37 | Methylene carbon adjacent to the ketone carbonyl. |
| C5 (CH₂Br) | ~35 | Methylene carbon attached to the bromine atom. |
| C1 (Ester C=O) | ~172 | Carbonyl carbon of the ethyl ester. |
| C4 (Ketone C=O) | ~202 | Carbonyl carbon of the ketone. |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds such as ethyl (e)-5-bromo-4-oxo-2-pentenoate.[5]
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use standard pulse programs for both experiments.
Infrared (IR) Spectroscopy: A Quick and Effective Functional Group Analysis
IR spectroscopy is a rapid and non-destructive technique that is highly effective for confirming the presence of key functional groups.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the two carbonyl groups and the C-Br bond.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| C=O (Ester) | 1735 - 1750 | Strong, sharp absorption band characteristic of the ester carbonyl stretch. This is a key diagnostic peak. |
| C=O (Ketone) | 1710 - 1725 | Strong, sharp absorption band for the ketone carbonyl stretch. The slightly lower frequency compared to the ester is expected. |
| C-O (Ester) | 1100 - 1300 | Strong absorption due to the C-O stretching vibration of the ester group. |
| C-H (Alkyl) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methylene and methyl groups. |
| C-Br | 500 - 600 | Absorption due to the C-Br stretching vibration. This peak may be in the fingerprint region and can sometimes be weak. |
Note: Expected absorption ranges are based on standard IR correlation tables and data for similar compounds like mthis compound.[6][7]
Experimental Protocol: IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, typically with a diamond ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
For ATR-FTIR, a small drop of the liquid sample is placed directly on the ATR crystal.
Data Acquisition:
-
Acquire the spectrum over the range of 4000 - 400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
| Ion Fragment | Expected m/z Value | Description |
| [M]⁺ and [M+2]⁺ | 222 and 224 | Molecular ion peaks corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. |
| [M - OCH₂CH₃]⁺ | 177 and 179 | Loss of the ethoxy group from the ester. |
| [M - Br]⁺ | 143 | Loss of the bromine atom. |
| [CH₂Br]⁺ | 93 and 95 | Fragment corresponding to the bromomethyl group. |
| [COCH₂Br]⁺ | 121 and 123 | Acylium ion formed by cleavage adjacent to the ketone. |
| [CH₃CH₂OCOCH₂CH₂]⁺ | 101 | Fragment resulting from cleavage at the C3-C4 bond. |
| [CH₃CO]⁺ | 43 | A common fragment for compounds containing an acetyl group, though less likely to be a major peak here. |
Note: Expected fragmentation is based on general principles of mass spectrometry and data for related bromo-esters.[8][9]
Experimental Protocol: GC-MS
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions (starting point):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10][11]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Ion Source Temperature: 230 °C.[11]
-
Mass Range: m/z 40-300.
Chromatographic Techniques: The Workhorse for Purity Assessment and Quantification
Chromatography is essential for separating this compound from impurities and for quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.
Gas Chromatography (GC)
Given its expected volatility, GC is a suitable technique for the analysis of this compound.
Advantages:
-
High resolution and efficiency.
-
Excellent for separating volatile impurities.
-
Can be coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.
Considerations:
-
The compound must be thermally stable and not degrade in the injector or on the column.
-
Potential for on-column reactions if active sites are present.
Experimental Protocol: GC-FID
Instrumentation:
-
A Gas Chromatograph with an FID.
Conditions:
-
Use similar GC conditions as described for GC-MS. The FID detector temperature would typically be set to 300 °C.
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Create a series of calibration standards if quantitative analysis is required.
-
An internal standard can be used for improved precision.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative, particularly if the compound exhibits thermal instability or if non-volatile impurities are expected.
Advantages:
-
Analysis is performed at or near ambient temperature, minimizing the risk of degradation.
-
Wide range of stationary and mobile phases for method development.
-
Well-suited for purity determination and stability studies.
Considerations:
-
The molecule lacks a strong chromophore, necessitating detection at low UV wavelengths (e.g., 210 nm), which can lead to baseline noise and interference from some solvents.
Experimental Protocol: HPLC-UV
Instrumentation:
-
An HPLC system with a UV detector.
Conditions (starting point):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 50:50 (v/v) acetonitrile:water. The addition of 0.1% formic or phosphoric acid can improve peak shape.[12][13]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 210 nm.[12]
Comparative Analysis of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR | Structural Elucidation and Identification | Unambiguous structural information, can be quantitative (qNMR). | Lower sensitivity compared to MS, requires higher sample amounts, more expensive instrumentation. |
| IR | Functional Group Identification | Rapid, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not suitable for complex mixture analysis. |
| MS | Molecular Weight Determination and Identification | High sensitivity, provides molecular weight and fragmentation data for structural clues. | Can be destructive, may not distinguish between isomers without chromatography. |
| GC | Purity Assessment and Quantification of Volatiles | High separation efficiency, robust for routine analysis. | Requires analyte to be volatile and thermally stable. |
| HPLC | Purity Assessment and Quantification of Non-volatiles | Versatile, non-destructive, suitable for a wide range of compounds. | Lower resolution than capillary GC, requires UV chromophore for sensitive detection. |
Integrated Analytical Workflow
For a comprehensive characterization of this compound, an integrated approach is recommended. The following workflow provides a self-validating system for ensuring the quality of this critical reagent.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The robust characterization of this compound is paramount for its successful application in research and development. A combination of spectroscopic and chromatographic techniques provides a comprehensive understanding of its identity, purity, and quality. While NMR spectroscopy is the definitive tool for structural confirmation, chromatographic methods like GC and HPLC are the workhorses for purity assessment and routine quality control. The judicious application of these methods, as outlined in this guide, will ensure the reliability of this important chemical intermediate in the synthesis of novel therapeutics and other advanced materials.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl-5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (e)-5-bromo-4-oxo-2-pentenoate. Retrieved from [Link]
-
Raja, G., et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemsrc. (2025, September 4). This compound | CAS#:14594-25-3. Retrieved from [Link]
-
Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 5-ethylnonan-4-one (9), 3-ethylnonan-2-one (2), 2-ethyldodecanal (16), (E)-5- ethylnon-2-en-4-one (20), 5-ethylnonane-2,4-dione (33), and 3-ethylnonane-2,4-dione (42). Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]
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Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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A Comparative Guide to Ethyl 5-bromo-4-oxopentanoate and Its Analogs for Synthetic and Medicinal Chemistry
In the landscape of modern organic synthesis and drug discovery, the utility of polyfunctional molecules as versatile building blocks cannot be overstated. Among these, γ-keto esters and α-haloketones stand out for their reactivity and synthetic potential.[1] This guide provides a comprehensive comparative analysis of Ethyl 5-bromo-4-oxopentanoate, a molecule integrating both these functionalities, and its structural analogs. We will delve into their synthesis, physicochemical properties, and differential reactivity, supported by experimental protocols and data to inform your selection for specific research and development applications.
This compound has gained attention as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that leverage the cell's own machinery to degrade target proteins.[2] Understanding its chemical behavior in comparison to its analogs is crucial for optimizing the synthesis of complex molecules and fine-tuning their properties.
Structural Overview and Rationale for Comparison
This compound (IUPAC: this compound, CAS: 14594-25-3) possesses a γ-keto ester scaffold with a bromine atom at the α-position to the ketone.[3] This arrangement of functional groups imparts a unique reactivity profile. The analogs considered in this guide are selected based on systematic variations of this core structure to probe the influence of different structural motifs on the molecule's properties.
The Analogs:
-
Analog A: Mthis compound: Variation in the ester group to assess the impact of the alkyl chain length on solubility and reactivity.
-
Analog B: Ethyl 4-bromo-3-oxopentanoate: Isomeric variation, with the bromine at the α-position to the ester, to compare the reactivity of α- vs. β-haloketones.
-
Analog C: Ethyl 5-chloro-4-oxopentanoate: Variation of the halogen to investigate the effect of leaving group ability on reaction kinetics.
-
Analog D: Ethyl 4-oxopentanoate: The non-halogenated parent compound, serving as a baseline for understanding the role of the bromine atom.[4]
Synthesis of this compound and its Analogs
The synthesis of these compounds generally involves the halogenation of a corresponding keto-ester precursor. The choice of halogenating agent and reaction conditions is critical to achieve regioselectivity and high yields.
This protocol describes a general method for the α-bromination of a γ-keto ester.
Materials:
-
Ethyl 4-oxopentanoate (Levulinic acid ethyl ester)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Methanol or Acetic Acid (solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 4-oxopentanoate (1.0 eq.) in methanol.
-
Heat the solution to reflux.
-
Add bromine (1.0 eq.) dropwise to the refluxing solution. The color of bromine should disappear as the reaction proceeds.[5]
-
After the addition is complete, continue refluxing for an additional 15-30 minutes until the solution is colorless.[5]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.[5]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Causality: The use of methanol as a solvent can also lead to the formation of the corresponding methyl ester through transesterification, although this is generally a slower process under these conditions. Acetic acid can also be used as a solvent. The neutralization step is crucial to remove any acidic byproducts like HBr.
-
Analog A (Methyl ester): Can be synthesized similarly starting from Methyl 4-oxopentanoate.
-
Analog B (Isomer): Requires a different starting material, such as ethyl 3-oxopentanoate, followed by bromination at the 4-position.
-
Analog C (Chloro-analog): Synthesized using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) instead of bromine.
-
Analog D (Parent compound): Commercially available or can be prepared by Fischer esterification of levulinic acid.
Caption: General synthetic routes to this compound and its analogs.
Comparative Physicochemical Properties
The structural variations among the analogs are expected to influence their physicochemical properties, which in turn can affect their handling, reactivity, and biological absorption and distribution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
| This compound | C₇H₁₁BrO₃ | 223.07[2] | 245.5 ± 23.0 | 1.12 |
| Analog A: Mthis compound | C₆H₉BrO₃ | 209.04[6] | 229.8 ± 23.0 | 0.7[6] |
| Analog B: Ethyl 4-bromo-3-oxopentanoate | C₇H₁₁BrO₃ | 223.06[7] | 239.3 ± 23.0 | 1.4[8] |
| Analog C: Ethyl 5-chloro-4-oxopentanoate | C₇H₁₁ClO₃ | 178.61 | 224.9 ± 23.0 | 1.29 |
| Analog D: Ethyl 4-oxopentanoate | C₇H₁₂O₃ | 144.17[4] | 207.7 ± 8.0 | 0.2[9] |
Expert Insights: The shorter alkyl chain in Analog A leads to a lower molecular weight and predicted boiling point. The isomeric position of the bromine in Analog B has a minor impact on the predicted properties compared to the parent compound. The replacement of bromine with chlorine in Analog C significantly reduces the molecular weight. The absence of a halogen in Analog D results in the lowest molecular weight and LogP, indicating higher polarity.
Comparative Reactivity: A Nucleophilic Substitution Study
The primary reactive site for nucleophilic attack in this compound is the carbon bearing the bromine atom, a characteristic feature of α-haloketones.[10][11] The carbonyl group enhances the electrophilicity of this carbon through an inductive effect, making it more susceptible to nucleophilic substitution than a typical alkyl halide.[10]
To quantify the differences in reactivity, a comparative kinetic study can be performed using a model nucleophilic substitution reaction, such as the reaction with a common nucleophile like sodium iodide in acetone (Finkelstein reaction).
Objective: To determine the relative rates of reaction of this compound and its analogs with sodium iodide.
Materials:
-
This compound and its analogs
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each halo-ester and sodium iodide in anhydrous acetone.
-
Equilibrate the solutions to a constant temperature (e.g., 25 °C) in a water bath.
-
Initiate the reaction by mixing equal volumes of the halo-ester solution and the sodium iodide solution.
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by dilution with a suitable solvent.
-
Analyze the concentration of the starting material or product using HPLC or monitor the formation of the product by UV-Vis spectroscopy if the product has a distinct chromophore.
-
Determine the initial rate of reaction for each compound.
Caption: Experimental workflow for the comparative kinetic study.
Expected Reactivity Trends and Mechanistic Rationale:
-
Effect of Halogen (Parent vs. Analog C): The reactivity of α-haloketones generally follows the order: α-iodo > α-bromo > α-chloro.[12] This is attributed to the leaving group ability of the halide, with iodide being the best leaving group due to its larger size and weaker carbon-halogen bond. Therefore, this compound is expected to react faster than its chloro-analog (Analog C).
-
Effect of Isomeric Position (Parent vs. Analog B): The α-haloketone (Parent and Analogs A, C) is generally more reactive towards nucleophilic substitution than the β-haloketone (Analog B). The electron-withdrawing carbonyl group in the α-position polarizes the C-Br bond, making the carbon more electrophilic.[10]
-
Steric Effects (Parent vs. Analog A): The difference in the ester group (ethyl vs. methyl) is unlikely to have a significant steric effect on the reaction at the α-carbon of the ketone, so their reactivities are expected to be similar.[13]
Applications and Selection Guide
The choice between this compound and its analogs depends on the specific requirements of the synthetic target or biological application.
| Application | Recommended Compound(s) | Rationale |
| PROTAC Linker Synthesis | This compound | Established reactivity and provides a suitable chain length for linking ligands.[2] |
| Heterocycle Synthesis | This compound, Analogs A, C | The α-haloketone moiety is a classic precursor for the synthesis of various heterocycles like furans, pyrroles, and imidazoles through reactions with different nucleophiles.[10] |
| Fine-tuning Reactivity | Analog C (slower), or an iodo-analog (faster) | For reactions requiring slower, more controlled addition, the chloro-analog may be preferable. For faster reactions, an iodo-analog could be synthesized. |
| Introducing Structural Diversity | Analog B | The different positioning of the reactive site allows for the synthesis of alternative scaffolds. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. This guide has provided a comparative framework for understanding its properties and reactivity in relation to its structural analogs. By considering the electronic and steric effects of different functional groups and the nature of the halogen, researchers can make informed decisions in selecting the optimal reagent for their specific synthetic and medicinal chemistry endeavors. The provided experimental protocols offer a starting point for practical application and further investigation into the rich chemistry of these compounds.
References
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Available at: [Link]
-
Ethyl 4-bromo-3-oxopentanoate | C7H11BrO3. PubChem. Available at: [Link]
-
The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines. Wiley. Available at: [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Taylor & Francis Online. Available at: [Link]
-
ETHYL 4-OXOPENTANOATE | CAS 539-88-8. Matrix Fine Chemicals. Available at: [Link]
-
Ethyl 5-oxopentanoate | C7H12O3. PubChem. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
-
Mthis compound | C6H9BrO3. PubChem. Available at: [Link]
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- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Ethyl 5-bromo-4-oxopentanoate Purity by HPLC
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible, safe, and effective outcomes. Ethyl 5-bromo-4-oxopentanoate, a versatile building block, is no exception. Its α-bromoketone and ethyl ester functionalities make it a valuable reagent, but also susceptible to specific impurities and degradation pathways. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity validation and presents a comprehensive, field-proven protocol for a stability-indicating HPLC method.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a reactive intermediate. Potential impurities can arise from its synthesis, which may involve the bromination of a ketone precursor, or from degradation during storage.[1][2] Common impurities might include:
-
Starting materials: Unreacted ethyl levulinate or other precursors.
-
Over-brominated species: Di- or poly-brominated side products.
-
Hydrolytic degradation: Cleavage of the ethyl ester to the corresponding carboxylic acid.
-
Debromination products: Loss of the bromine atom to yield ethyl 4-oxopentanoate.[3]
The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted byproducts, and compromising the integrity of the final product. Therefore, a robust, validated analytical method is essential to ensure lot-to-lot consistency and reliable performance.
Choosing the Right Tool: A Comparative Analysis of Purity Assessment Methods
While several techniques can assess the purity of organic compounds, they offer different balances of specificity, sensitivity, and practicality.[4][5] HPLC is often the method of choice for non-volatile, reactive intermediates like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass-based detection.[6] | Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.[7] |
| Applicability | Excellent for non-volatile or thermally labile compounds. The presence of a ketone chromophore allows for straightforward UV detection. | Potentially suitable, but the α-bromoketone moiety may be thermally unstable, risking on-column degradation and inaccurate results. | Provides an absolute measure of purity without needing a specific reference standard for the analyte. Excellent for structural confirmation. |
| Selectivity | High selectivity can be achieved by optimizing column chemistry, mobile phase, and gradient elution to separate closely related impurities. | Very high selectivity, especially with mass spectrometry, allowing for the identification of unknown impurities.[5] | High structural selectivity, but may have difficulty resolving signals from structurally similar impurities. |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities (ppm range) with UV or other detectors. | Very high sensitivity, particularly with selected ion monitoring (SIM). | Generally lower sensitivity compared to chromatographic methods, typically suitable for impurities >0.1%. |
| Conclusion | Optimal choice. Offers the best combination of selectivity for potential impurities, high sensitivity, and operational robustness for routine quality control. | High risk. The potential for thermal degradation makes it less reliable for quantitative purity of this specific compound without extensive method development to ensure analyte integrity. | Excellent primary method. Ideal for characterizing a reference standard but may be less practical for high-throughput screening of multiple samples due to longer analysis times and higher instrumentation cost. |
The HPLC Validation Protocol: A Framework for Trustworthiness
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The following protocol is designed based on the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[8][9][10]
Proposed Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. Based on the structure of this compound (a moderately polar molecule), a reversed-phase method is proposed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for separating organic molecules of moderate polarity. |
| Mobile Phase | A: Water; B: Acetonitrile | A standard reversed-phase solvent system that is UV transparent and provides good peak shape. |
| Gradient | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25-30 min: 40% B | A gradient elution is proposed to ensure elution of any less polar impurities while retaining good separation of early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carbonyl group (C=O) in the ketone provides UV absorbance. 210 nm is a common wavelength for detecting such chromophores, offering good sensitivity.[11] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Validation Workflow
The validation process follows a logical sequence to build a complete picture of the method's performance.
Sources
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- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [mdpi.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-bromo-4-oxopentanoate: An FTIR Spectroscopy-Centric Approach
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of novel molecules is paramount. Ethyl 5-bromo-4-oxopentanoate, a versatile building block, presents an interesting case for spectroscopic analysis due to its multiple functional groups. This guide provides an in-depth analysis of its characterization using Fourier-Transform Infrared (FTIR) spectroscopy, contextualized by comparisons with other common analytical techniques. As senior application scientists, our goal is not just to present data, but to illuminate the rationale behind the analytical choices, ensuring a robust and validated understanding of the molecular structure.
The Molecule in Focus: this compound
This compound (C₇H₁₁BrO₃) is a bifunctional organic compound containing an ester, a ketone, and an alkyl halide.[1] Its utility in organic synthesis stems from the reactivity of these distinct functional groups, making it a valuable precursor for more complex molecular architectures. Accurate confirmation of its structure is the first critical step in any synthetic workflow.
Chemical Structure:
Primary Characterization via FTIR Spectroscopy: A Rapid Fingerprint
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule.[2][3] The principle lies in the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.[4][5] These vibrational frequencies are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment.[4] An FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), thus serves as a unique "molecular fingerprint".[2][6]
Interpreting the FTIR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available in this guide, we can predict its key absorption bands with high confidence based on the extensive literature on the spectroscopy of its constituent functional groups.
A detailed breakdown of the expected significant peaks is as follows:
-
C-H Stretching (Aliphatic): The sp³ hybridized C-H bonds in the ethyl and pentanoate backbone will exhibit stretching vibrations typically in the range of 2850-3000 cm⁻¹ .[7][8] The presence of multiple CH₂ and CH₃ groups will likely result in a series of sharp to medium intensity peaks in this region.
-
Carbonyl (C=O) Stretching: This molecule possesses two distinct carbonyl groups: a ketone and an ester. This is the most diagnostic region of the spectrum.
-
Ketone C=O Stretch: Aliphatic ketones typically show a strong, sharp absorption band in the range of 1700-1725 cm⁻¹ .[8][9]
-
Ester C=O Stretch: Aliphatic esters exhibit a strong, sharp absorption at a slightly higher frequency, generally between 1735-1750 cm⁻¹ .[10][11]
-
Due to the presence of both, we would expect to see two distinct, strong peaks in the carbonyl region, or a broadened, strong peak if the two absorptions overlap significantly. The ester peak is often slightly more intense.
-
-
C-O Stretching (Ester): Esters also display characteristic C-O stretching vibrations. These typically appear as two or more bands in the region of 1000-1300 cm⁻¹ .[10][11] One of these, the asymmetric C-C-O stretch, is usually a strong and broad peak found between 1160-1210 cm⁻¹ for saturated esters.[11]
-
C-Br Stretching (Alkyl Halide): The carbon-bromine bond stretch is expected in the lower frequency "fingerprint" region of the spectrum. The C-Br stretch for alkyl bromides typically appears in the range of 515-690 cm⁻¹ .[12][13] While this peak confirms the presence of the bromine, this region can be complex due to many other bending vibrations.[12][14]
-
C-H Bending: The various CH₂ and CH₃ groups will also show bending (scissoring, wagging, twisting) vibrations in the fingerprint region, typically between 1350-1470 cm⁻¹ .
The logical relationship between the functional groups and their expected FTIR absorptions can be visualized as follows:
A Comparative Analysis: Positioning FTIR Among Other Techniques
While FTIR provides excellent preliminary data, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.[15][16] Each method offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[17][18][19] It provides detailed information about the carbon-hydrogen framework.[20]
-
¹H NMR: This technique would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect distinct signals for the ethyl group protons (a triplet and a quartet), the methylene protons adjacent to the carbonyls and the bromine, and the protons on the central part of the pentanoate chain. The splitting patterns (spin-spin coupling) would confirm the connectivity of these protons.[21]
-
¹³C NMR: This would show the number of unique carbon atoms in the molecule. We would expect to see seven distinct signals, including two in the carbonyl region (one for the ketone and one for the ester), and others corresponding to the carbons of the ethyl group and the pentanoate backbone.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[15][19][22]
-
Molecular Ion Peak (M+): MS would show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the intact molecule.[23][24] Given that bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, we would expect to see two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pattern: The molecule would fragment in predictable ways upon ionization.[22][24] We would likely see fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the bromine atom (-Br), and cleavage at the carbonyl groups, providing further evidence for the proposed structure.
Summary of Techniques
The following table summarizes the information provided by each technique for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FTIR Spectroscopy | Presence of functional groups (ester, ketone, alkyl halide). | Very fast, non-destructive, excellent for confirming the presence of carbonyls and C-Br bond. | Does not provide detailed connectivity information. |
| ¹H NMR Spectroscopy | Number of proton environments, connectivity of protons. | Unambiguously determines the proton framework and confirms the relative positions of functional groups. | Requires a larger sample amount than MS; can have complex splitting patterns. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments. | Confirms the presence of all seven carbons and their general chemical environment (e.g., carbonyl, alkyl). | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the exact molecular weight and confirms the presence of bromine through the isotopic pattern. | Does not distinguish between isomers. |
Experimental Protocol: Acquiring an FTIR Spectrum
The following is a standard operating procedure for analyzing a liquid sample like this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is a common choice for liquids as it requires minimal sample preparation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and free of any residual sample.
-
Run a background scan. This involves taking a spectrum of the empty ATR crystal (e.g., diamond or zinc selenide) to account for any atmospheric interference (CO₂, H₂O) and instrumental noise. This background spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Use the software tools to identify the wavenumbers of the major absorption peaks.
-
Compare the observed peak positions with known correlation charts to assign them to the corresponding functional groups.[9]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis. This is typically done by wiping with a soft tissue soaked in an appropriate solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
The workflow for this experimental protocol can be visualized as follows:
Conclusion
FTIR spectroscopy serves as an indispensable first-line analytical technique in the characterization of this compound. It provides rapid and definitive evidence for the presence of the key ester, ketone, and alkyl halide functional groups. However, for complete and unambiguous structural elucidation, it is crucial to employ a multi-technique approach, integrating the functional group information from FTIR with the detailed connectivity data from NMR and the molecular weight confirmation from mass spectrometry. This synergistic methodology represents the gold standard in modern organic chemistry, ensuring the highest level of scientific rigor and confidence in the synthesized material.
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Characterization of impurities in Ethyl 5-bromo-4-oxopentanoate
An In-Depth Comparative Guide to the Characterization of Impurities in Ethyl 5-bromo-4-oxopentanoate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. This compound, a key building block and PROTAC linker, is no exception.[1][2] Its impurity profile can significantly impact downstream reactions and the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of modern analytical techniques for the comprehensive characterization of these impurities, moving beyond procedural lists to explain the strategic rationale behind each experimental choice.
The presence of unwanted substances in an API can arise from manufacturing processes, degradation, or storage.[3] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the systematic monitoring and characterization of any impurity present above a certain threshold, making robust analytical strategies essential for compliance.[4] This guide details an integrated approach, beginning with impurity discovery and culminating in full structural elucidation.
Part 1: The Proactive Approach—Forced Degradation Studies
Before comparing analytical techniques, we must first understand the potential impurities. While some process-related impurities may be known, degradation products are often unpredictable. Forced degradation, or stress testing, is a systematic way to generate these potential degradants, providing the necessary samples to develop and validate a truly stability-indicating analytical method.[5][6] This proactive approach is a cornerstone of a self-validating protocol.[7]
The objective is to induce degradation of approximately 5-20%, which is sufficient to produce detectable degradation products without completely destroying the parent molecule.[7]
Typical Forced Degradation Conditions:
| Stress Condition | Experimental Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Simulates acidic environments; targets the ethyl ester moiety for potential hydrolysis to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at 40°C for 12-24 hours | Simulates alkaline environments; also targets the ester for hydrolysis, often at a faster rate than acid. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Tests susceptibility to oxidation. The ketone and the carbon bearing the bromine are potential sites. |
| Thermal Stress | Solid sample heated at 80°C for 72 hours | Evaluates the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Solid sample exposed to ICH-compliant light conditions (1.2 million lux hours and 200 W h/m²) | Determines if the molecule is light-sensitive, which can lead to free-radical degradation pathways.[8] |
A workflow for initiating a forced degradation study is crucial for systematic analysis.
Caption: Workflow for a forced degradation study.
Part 2: A Comparative Guide to Analytical Methodologies
Once potential impurities have been generated, a suite of analytical techniques is required for their separation, detection, and identification. No single technique is sufficient; a multi-modal approach is necessary for comprehensive characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Core Principle: HPLC is the workhorse for pharmaceutical impurity profiling, separating compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[4][9] The ultraviolet (UV) detector measures the absorbance of light by the analytes, which is proportional to their concentration.[10]
Rationale for Use: This is the ideal first-line technique for purity assessment and quantification. The ketone functional group in this compound contains a chromophore that absorbs UV light, making it readily detectable. It excels at separating the parent compound from its impurities, allowing for precise quantification of each.
-
System: A standard HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for general detection) and 275 nm (for the ketone carbonyl n→π* transition).[10]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Caption: Experimental workflow for HPLC-UV analysis.
Illustrative Data Comparison:
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Peak Area % (210 nm) |
| Hydrolysis Product | 5.2 | 0.43 | 0.35% |
| This compound | 12.0 | 1.00 | 99.20% |
| Unknown Impurity 1 | 13.5 | 1.13 | 0.25% |
| Unknown Impurity 2 | 16.8 | 1.40 | 0.20% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Core Principle: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[11] After compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured, providing molecular weight information.[12][13]
Rationale for Use: When HPLC-UV reveals unknown impurities, LC-MS is the next logical step. It provides the molecular weight of each impurity, which is a critical piece of data for proposing a potential structure. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which helps determine the elemental composition of an unknown.[13]
-
System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap).
-
Chromatography: Use the same HPLC method as described above to ensure correlation of peaks.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is well-suited for the polar nature of the target molecule and its likely impurities.[12]
-
Mass Analyzer Scan Range: m/z 50 - 500.
-
Data Acquisition: Acquire both full scan data (to see all ions) and, if possible, tandem MS (MS/MS) data on the parent compound and major impurities to obtain fragmentation patterns for structural confirmation.[14]
Caption: Experimental workflow for LC-MS analysis.
Illustrative Data Comparison:
| RRT | Observed m/z [M+H]⁺ | Proposed Structure | Theoretical Mass | Mass Error (ppm) |
| 0.43 | 195.0155 | 5-bromo-4-oxopentanoic acid | 194.9657 | -4.1 |
| 1.00 | 223.0019 | Parent Compound | 222.9970 | -4.0 |
| 1.13 | 238.9918 | Over-brominated species? | - | - |
| 1.40 | 301.0345 | Dimerization product? | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS)
Core Principle: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[11] Samples are vaporized and separated in a gaseous mobile phase through a capillary column, followed by ionization (typically Electron Ionization - EI) and mass analysis.
Rationale for Use: As an ethyl ester, the parent compound has sufficient volatility for GC analysis.[15][16] This technique serves as an excellent orthogonal method to HPLC. Orthogonal methods use different separation principles and are valuable for confirming purity, as an impurity co-eluting with the main peak in HPLC may be well-separated in GC.[17] GC-MS is also the gold standard for identifying residual solvents.[3][9]
-
System: A Gas Chromatograph with a Mass Spectrometric detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.
-
Injector: Splitless mode, 250°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Scan Range: m/z 35 - 400.
Caption: Workflow for NMR-based structure elucidation.
Conclusion: An Integrated Strategy
The characterization of impurities in this compound is a multi-faceted task that relies on the strategic application of orthogonal analytical techniques. No single method provides all the answers. The most effective and efficient approach follows a logical progression from detection to identification and final structural confirmation.
Summary of Technique Performance:
| Technique | Primary Use | Sensitivity | Information Provided | Destructive? |
| HPLC-UV | Quantification, Purity Check | High | Retention Time, UV Absorbance | No |
| LC-MS | Identification | Very High | Molecular Weight, Fragmentation | Yes |
| GC-MS | Orthogonal Purity, Volatiles | Very High | Retention Index, Fragmentation | Yes |
| NMR | Structure Elucidation | Low | Complete 3D Structure | No |
By combining the quantitative power of HPLC, the identification capabilities of mass spectrometry, and the definitive structural insights from NMR, researchers can build a complete and accurate impurity profile. This comprehensive understanding is not only essential for optimizing synthetic routes and ensuring batch-to-batch consistency but is also a non-negotiable requirement for regulatory submission and ensuring patient safety in drug development.
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Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. ACS Publications. [Link]
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Safety Operating Guide
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromo-4-oxopentanoate
Welcome to a comprehensive guide designed for the precise and safe handling of Ethyl 5-bromo-4-oxopentanoate (CAS: 14594-25-3). As a key building block, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), this reagent's utility is matched by its hazardous nature.[1] This document moves beyond mere compliance, providing a framework of understanding to build a culture of safety and excellence in your laboratory. We will explore not just what to wear, but why you're wearing it, grounding every recommendation in the chemical principles of the molecule itself.
Section 1: The 'Why' — Understanding the Inherent Risks of an α-Haloketone
This compound belongs to the α-haloketone class of compounds. Its reactivity, and by extension its toxicity, is dictated by the powerful electron-withdrawing effects of the adjacent carbonyl group. This effect polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.[2][3] This inherent reactivity is what makes it a potent alkylating agent, capable of reacting with biological nucleophiles within the body, which underscores the need for stringent protective measures.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related α-bromo esters and ketones paint a clear picture of the potential hazards:
-
Acute Toxicity: Similar compounds are classified as fatal if swallowed, inhaled, or in contact with skin.[4][5]
-
Severe Irritation: Expect this compound to be a severe irritant to the eyes, skin, and respiratory tract.[6][7][8]
-
Lachrymator: Many α-haloketones are lachrymators, causing immediate tearing and irritation upon exposure to vapors.
-
Reactivity: The compound can react vigorously with bases, oxidizing agents, and various nucleophiles.[7][9]
Our entire safety strategy is built upon preventing this reactive molecule from coming into contact with any part of your body.
Section 2: The Core Protocol — A Multi-Layered PPE Strategy
A robust PPE strategy is a system of overlapping defenses. No single piece of equipment is sufficient. The following protocol outlines a minimum standard for handling this compound in a laboratory setting.
Respiratory Protection: The First Line of Defense
Your primary respiratory protection is an engineering control, not a wearable.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[10] This is non-negotiable. The hood contains vapors and aerosols, preventing them from entering your breathing zone.
-
Respirators: In standard operations within a fume hood, a respirator should not be necessary. However, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill or a failure of the primary ventilation system.[4] Proper fit-testing and training are required for respirator use.
Eye and Face Protection: Preventing Irreversible Damage
Given the severe irritant nature of this chemical class, protecting your eyes is critical.
-
Chemical Splash Goggles: Standard safety glasses are insufficient . You must wear tight-fitting chemical splash goggles that form a seal around the eyes to protect against splashes and vapors.[11]
-
Face Shield: Whenever there is a significant risk of a splash—such as when transferring quantities greater than a few milliliters, working with reactions under pressure, or during spill cleanup—a full-face shield must be worn in addition to chemical splash goggles.[11][12] The goggles provide the primary seal, and the shield protects the rest of your face.
Hand Protection: Mitigating Dermal Exposure
Dermal contact is a primary route of exposure for compounds like this, which can be fatal.[4] Your choice of gloves is therefore a critical decision.
-
Double-Gloving: It is best practice to wear two pairs of nitrile gloves.[11] This provides a significant protective buffer. If the outer glove is contaminated, it can be carefully removed, leaving a clean glove underneath to finish the procedure safely.
-
Glove Selection: For incidental contact (e.g., quick transfers), nitrile gloves are generally acceptable. For extended work or situations with a higher risk of immersion (e.g., cleaning glassware), a more robust glove is necessary.
Table 1: Glove Selection Guide for Handling α-Haloketones
| Glove Type | Use Case | Rationale |
| Nitrile | Minimum requirement. Best for incidental contact, small quantities. Always double-glove. | Good general-purpose chemical resistance, but can be degraded by certain organic solvents. Not for prolonged contact.[11][13] |
| Neoprene | Extended handling, working with larger volumes. | Offers superior resistance to a broader range of chemicals, including ketones, acids, and bases. More robust than nitrile.[12][13] |
| Butyl Rubber | High-risk tasks, handling concentrated solutions. | Provides excellent resistance to ketones and esters. It is the preferred choice for tasks requiring maximum protection.[12][13] |
Crucial Note: No glove material is impervious forever. Immediately remove and replace any gloves that are knowingly contaminated. Wash hands thoroughly after removing gloves.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant (FR) lab coat, properly buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger volumes (e.g., >50 mL) or when a splash hazard is present, wear a chemical-resistant apron (e.g., made of rubber or PVC) over your lab coat.[12][14] This provides an additional, impermeable barrier.
-
Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.
Section 3: PPE in Action — A Step-by-Step Workflow
To illustrate the integration of these principles, here is a standard protocol for weighing and transferring the reagent for a reaction.
Experimental Protocol: Weighing and Transferring for Reaction Setup
-
Preparation (Pre-Operation):
-
Don your minimum PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Gather all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent, etc.) and place it inside the fume hood.
-
-
Weighing the Reagent:
-
Perform the weighing operation deep within the fume hood.
-
Carefully open the reagent container. Avoid sudden movements that could aerosolize the material.
-
Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.
-
Securely close the main reagent container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed reagent to the reaction flask.
-
If transferring a solid, use a powder funnel.
-
Slowly add the desired solvent to the flask, ensuring the material dissolves without splashing.
-
This step presents a splash risk. If handling >50 mL or if the procedure is prone to splashing, this is the point at which a face shield and chemical-resistant apron are required.
-
-
Cleanup (Immediate Post-Operation):
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the spatula and any contaminated surfaces within the hood with an appropriate solvent (e.g., isopropanol), using disposable wipes that are also discarded into the solid hazardous waste.
-
With your inner gloves still on, exit the fume hood area.
-
Remove the final pair of gloves and wash your hands thoroughly with soap and water.
-
Visualization: PPE Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific task.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. ba.auburn.edu [ba.auburn.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
